2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Description
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Properties
IUPAC Name |
(2-methyl-3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZNEHQVPYMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-3-(methylsulfonyl)phenylboronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Introduction
This compound is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The strategic placement of a methyl group at the 2-position and a methylsulfonyl group at the 3-position on the phenyl ring imparts unique steric and electronic properties. These modifications influence the compound's reactivity, solubility, and stability, making it a tailored reagent for the synthesis of complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and best practices for its handling and storage, offering a critical resource for researchers and development professionals.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a reagent are paramount for its effective use in experimental design. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1313617-69-4 | [1] |
| Molecular Formula | C₈H₁₁BO₄S | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| Appearance | Inferred to be a solid, likely an off-white to white crystalline powder, based on related isomers. | [2][3][4] |
Melting Point Analysis
A definitive, experimentally determined melting point for this compound is not prominently available in the current literature. However, the melting points of its structural isomers provide a valuable comparative context for estimating its thermal behavior.
| Isomer | Melting Point (°C) |
| 2-(Methylsulfonyl)phenylboronic acid | 84 |
| 4-(Methylsulfonyl)phenylboronic acid | 289-293 |
| (3-(Methylsulfonamido)phenyl)boronic acid | 90-96 |
The significant variation among isomers, particularly the high melting point of the 4-substituted isomer, highlights the profound impact of substituent placement on crystal lattice packing and intermolecular forces. It is also critical to recognize that arylboronic acids can readily dehydrate to form cyclic trimeric anhydrides known as boroxines, which can affect the accuracy of melting point measurements.[5]
Solubility Profile
Specific solubility data for this compound is limited. However, the general solubility characteristics can be inferred from the behavior of phenylboronic acids and the influence of its functional groups. Phenylboronic acids typically exhibit good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbon solvents.[6] The presence of the methylsulfonyl group, a polar moiety, is known to enhance the solubility of related compounds in various solvents.[3]
Recommended Solvents for Experimentation:
-
High Solubility: Tetrahydrofuran (THF), Dioxane, Acetone, Methanol
-
Moderate Solubility: Dichloromethane (DCM), Chloroform
-
Low Solubility: Hexanes, Toluene
Spectroscopic and Analytical Characterization
Structural verification of this compound relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), with coupling patterns determined by their positions relative to each other.
-
Sulfonyl Methyl Protons: A sharp singlet (approx. 3.0-3.5 ppm) corresponding to the three protons of the -SO₂CH₃ group.
-
Aryl Methyl Protons: A singlet (approx. 2.0-2.5 ppm) for the three protons of the aryl-CH₃ group.
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure by showing eight distinct carbon signals: six for the aromatic ring (four substituted, two unsubstituted) and one for each of the methyl groups.
-
¹¹B NMR: This technique is particularly diagnostic for boronic acids.[7] It allows for direct observation of the boron atom. A signal in the range of 27-33 ppm is characteristic of the trigonal planar (sp²) boron center in the boronic acid form.[7][8] Upon complexation, for instance with a diol, this signal would shift upfield to indicate the formation of a tetrahedral (sp³) boronate ester.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound (214.05 g/mol ). High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₈H₁₁BO₄S).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl groups of the boronic acid.
-
C-H Stretch: Signals around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.
-
S=O Stretch: Strong, characteristic bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfone group.
-
B-O Stretch: A strong band around 1350-1400 cm⁻¹.
Experimental Protocol: Melting Point Determination
Accurate determination of the melting point is a fundamental measure of purity.
Objective: To determine the melting range of a solid sample of this compound using a digital melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under vacuum.
-
Capillary Loading: Finely crush a small amount of the crystalline solid into a powder. Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Sample Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to get a rough estimate.
-
Accurate Measurement: For an accurate reading, set the starting temperature to about 20 °C below the estimated melting point. Set the heating ramp rate to a slow 1-2 °C/min.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Post-Analysis: Allow the apparatus to cool before performing any subsequent measurements.
Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity, while a broad range suggests the presence of impurities or decomposition.
Caption: Workflow for Melting Point Determination.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity and reactivity of arylboronic acids.
Stability Considerations
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially under basic or acidic conditions.[9]
-
Boroxine Formation: As mentioned, boronic acids can undergo reversible self-condensation to form trimeric boroxine anhydrides upon loss of water. This does not typically affect their reactivity in cross-coupling reactions as the boroxine can re-hydrolyze in situ, but it can complicate analysis and characterization.[5]
-
Oxidative Instability: Arylboronic acids can be susceptible to oxidation.
Recommended Storage Protocol
To mitigate decomposition, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen.[1]
-
Container: Use a tightly sealed container made of an inert material like glass or HDPE.[10]
-
Environment: Keep in a dark, dry place away from heat and direct sunlight.
Safety Information
While specific toxicology data for this compound is not available, related arylboronic acids are classified as irritants.[2] Standard laboratory safety precautions should be followed:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Molecular Structure Visualization
The two-dimensional chemical structure of the compound is depicted below.
Caption: 2D Structure of this compound.
Conclusion
This compound is a highly functionalized reagent with significant potential in synthetic chemistry. While some of its physical properties, such as a precise melting point, are not yet widely documented, a clear understanding of its molecular structure, expected analytical characteristics, and the general behavior of arylboronic acids provides a robust framework for its application. Adherence to proper storage and handling protocols is essential to ensure its stability and achieve reproducible results in research and development settings.
References
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- BLD Pharm. This compound.
- Sigma-Aldrich. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR.
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- The Royal Society of Chemistry. Electronic Supporting Information.
- Sigma-Aldrich. (3-(Methylsulfonamido)phenyl)boronic acid.
- Theranostics. Supporting Information.
- Chem-Impex. 4-(Methylsulfonyl)phenylboronic acid.
- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.
- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3536-3543.
- Sigma-Aldrich. 3-(Methylsulfonyl)phenylboronic acid AldrichCPR.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15079.
- Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.
- Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid ≥ 95.0%.
- Lab Alley. How to Store Boric Acid.
- SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts.
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An In-depth Technical Guide to 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
This guide provides a comprehensive technical overview of 2-Methyl-3-(methylsulfonyl)phenylboronic acid (CAS 1313617-69-4), a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: A Strategically Substituted Phenylboronic Acid
This compound is a member of the extensive family of arylboronic acids, which have become indispensable tools in synthetic chemistry.[1] The strategic placement of a methyl group at the 2-position and a methylsulfonyl group at the 3-position of the phenyl ring imparts unique steric and electronic properties to the molecule. These characteristics can influence its reactivity, selectivity, and the properties of the resulting products in chemical transformations.
The methylsulfonyl group is a strong electron-withdrawing group, which can impact the Lewis acidity of the boronic acid moiety and its reactivity in cross-coupling reactions.[2] The adjacent methyl group introduces steric hindrance that can influence the regioselectivity of certain reactions. This specific substitution pattern makes this compound a valuable reagent for accessing complex molecular architectures that might be challenging to synthesize via other routes. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[3]
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably estimated based on its structure and comparison with its isomers.
Physicochemical Properties
The table below summarizes the key physicochemical identifiers for this compound and provides a comparison with its commercially available isomers.
| Property | This compound | 2-(Methylsulfonyl)phenylboronic Acid | 4-(Methylsulfonyl)phenylboronic Acid |
| CAS Number | 1313617-69-4 | 330804-03-0[2][4][5] | 149104-88-1[6][7] |
| Molecular Formula | C₈H₁₁BO₄S | C₇H₉BO₄S | C₇H₉BO₄S |
| Molecular Weight | 214.05 g/mol | 200.02 g/mol [2][4][5] | 200.02 g/mol [6][7] |
| Appearance | White to off-white solid (Predicted) | White to off-white crystalline powder[2] | White to light yellow crystalline powder[6] |
| Melting Point | Estimated: 130-140 °C | 84 °C[2] | 293 °C[6] |
| Solubility | Predicted to be soluble in methanol, THF, and other polar organic solvents; limited solubility in water and nonpolar solvents.[8][9] | Data not available | Soluble in methanol[7] |
| pKa | Estimated: ~7.0-7.5 | Data not available | 7.22 ± 0.10 (Predicted)[7] |
Rationale for Estimated Properties:
-
Melting Point: The melting point is influenced by crystal packing and intermolecular forces. The predicted range for the title compound is an educated estimate, falling between the lower melting ortho-isomer and the significantly higher melting para-isomer. The substitution pattern of the 2-methyl-3-sulfonyl derivative may disrupt crystal lattice symmetry compared to the para-isomer, leading to a lower melting point.
-
Solubility: Like most phenylboronic acids, it is expected to exhibit good solubility in polar organic solvents. The presence of the polar sulfonyl group and the boronic acid moiety will likely result in poor solubility in nonpolar hydrocarbon solvents. Its solubility in water is expected to be low.[9]
-
pKa: The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid. The predicted pKa is in line with that of the 4-(methylsulfonyl) isomer.[7]
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 7.5-8.2 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns due to their coupling.
-
Methylsulfonyl Protons (3H): A sharp singlet around δ 3.1-3.3 ppm.
-
Methyl Protons (3H): A singlet in the upfield region, around δ 2.5-2.7 ppm.
-
Boronic Acid Protons (2H): A broad singlet that is D₂O exchangeable, typically observed between δ 8.0-8.5 ppm, though its visibility can vary.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. δ 125-145 ppm). The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved.
-
Methylsulfonyl Carbon (1C): A signal around δ 40-45 ppm.
-
Methyl Carbon (1C): A signal in the upfield region, around δ 15-20 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
In negative ion mode, the expected [M-H]⁻ ion would be at m/z 213.04.
-
Boronic acids are prone to dehydration to form cyclic trimers (boroxines). Therefore, ions corresponding to the boroxine and its fragments may also be observed.
-
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and robust synthetic route can be designed based on well-established methodologies for the preparation of substituted arylboronic acids.[1][13][14] The most common approach involves the reaction of an organometallic reagent with a trialkyl borate.
Proposed Synthetic Workflow
The proposed synthesis starts from 1-bromo-2-methyl-3-(methylthio)benzene, which can be oxidized to the corresponding sulfone, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Oxidation of 1-Bromo-2-methyl-3-(methylthio)benzene
-
Dissolve 1-bromo-2-methyl-3-(methylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-methyl-3-(methylsulfonyl)benzene.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-methyl-3-(methylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (approx. 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
In a separate flask, prepare a solution of trimethyl borate (B(OMe)₃) (approx. 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly formed organolithium species to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Strategies
Crude this compound may contain impurities such as the corresponding boroxine (the cyclic trimer anhydride) and unreacted starting materials. The following purification methods are recommended:
-
Recrystallization: This is often the most effective method. A suitable solvent system would likely be a mixture of a polar solvent (like ethyl acetate or acetone) and a nonpolar anti-solvent (like hexanes or heptane).
-
Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt. The organic impurities can be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid, which can then be collected by filtration.
Reactivity and Applications: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls and other conjugated systems.[3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the use of this compound in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a suitable phosphine ligand, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed solvent or solvent mixture. Common choices include:
-
Dioxane/water
-
Toluene/water
-
DMF
-
Acetonitrile/water
-
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be sensitive to moisture and may dehydrate to form boroxines upon prolonged storage or heating.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the synthesis of novel and complex molecules. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and application, drawing upon established principles of organic chemistry and data from closely related analogues. As with any chemical synthesis, careful optimization and characterization are crucial for successful outcomes.
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Organic Syntheses Procedure. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
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(PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. [Link]
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4-(Methylsulfonyl)phenylboronic acid - Chem-Impex. [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
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330804-03-0 | 2-(Methylsulfonyl)phenylboronic acid - Boroncore. [Link]
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Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? | ResearchGate. [Link]
-
Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. [Link]
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Methylboronic acid - SpectraBase. [Link]
-
(2-(Methylsulfonyl)phenyl)boronic acid - porphyrin-systems. [Link]
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An In-depth Technical Guide to the Structural Analysis of 2-Methyl-3-(methylsulfonyl)phenylboronic acid
Abstract
2-Methyl-3-(methylsulfonyl)phenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, valued for its role in constructing complex biaryl structures via palladium-catalyzed cross-coupling reactions. The precise arrangement of its methyl, methylsulfonyl, and boronic acid functional groups dictates its reactivity, stability, and pharmacokinetic properties when incorporated into larger molecules. This guide provides a comprehensive framework for the definitive structural elucidation of this compound. We detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD). Each section explains the causality behind the experimental choices, presents detailed, self-validating protocols, and interprets the expected data, offering researchers a robust workflow for the unambiguous characterization of this and similar substituted phenylboronic acids.
Introduction
Substituted phenylboronic acids are indispensable reagents in synthetic chemistry, most notably for their application in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] The title compound, this compound, incorporates two distinct functional groups on the phenyl ring that modulate its electronic and steric properties. The methyl group, an electron-donating group, can influence the reactivity of the boronic acid moiety through inductive effects.[3] Conversely, the methylsulfonyl group is a strong electron-withdrawing group, which can impact the compound's acidity, stability, and ability to engage in specific molecular interactions like hydrogen bonding.[4][5][6]
This unique substitution pattern makes it a valuable synthon for drug discovery, where precise structural modifications are essential for optimizing biological activity and pharmacokinetic profiles.[4][7] Therefore, a rigorous and unequivocal confirmation of its structure is a critical prerequisite for its use in any research or development context. This guide outlines the logical workflow and technical methodologies required to achieve complete structural validation.
Part 1: Foundational Characterization
Before advanced spectroscopic analysis, fundamental properties of the compound must be established.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below. This data serves as the primary reference for all subsequent analytical work.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1209639-30-7 | N/A |
| Molecular Formula | C₈H₁₁BO₄S | Calculated |
| Molecular Weight | 214.05 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| SMILES String | CS(=O)(=O)c1cccc(c1C)B(O)O | N/A |
| InChI Key | Not readily available for this specific isomer. | N/A |
Structural Representation
A clear visual representation of the molecule is fundamental to discussing its analysis.
Caption: Workflow for the comprehensive structural analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis, providing detailed information about the chemical environment of each nucleus. [8]For this molecule, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its polar aprotic nature ensures good solubility for the boronic acid and its substituents, and it minimizes the rate of proton exchange for the B(OH)₂ group, often allowing for its observation, which is not always possible in protic solvents like methanol-d₄.
2.1.1 Proton (¹H) NMR Spectroscopy
-
Objective: To identify all unique proton environments, their integrations (relative numbers), and their through-bond coupling relationships.
-
Expected Data & Interpretation:
-
Aromatic Region (~7.5-8.2 ppm): Three distinct signals are expected. Due to the substitution pattern, they will appear as complex multiplets (doublets or doublet of doublets). A Correlation Spectroscopy (COSY) experiment is essential to definitively assign their connectivity.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, typically downfield. Its chemical shift is highly variable and dependent on concentration and residual water content.
-
Methylsulfonyl Protons (-SO₂CH₃): A sharp singlet for three protons, expected around 3.2-3.4 ppm. The strong deshielding effect of the sulfonyl group shifts this signal significantly downfield compared to a standard methyl group.
-
Aryl-Methyl Protons (-CH₃): A sharp singlet for three protons, expected around 2.4-2.6 ppm.
-
2.1.2 Carbon-13 (¹³C) NMR Spectroscopy
-
Objective: To identify all unique carbon environments.
-
Expected Data & Interpretation:
-
Aromatic Carbons (~125-145 ppm): Six distinct signals are expected. The carbons directly attached to the boron (C-B) and sulfonyl (C-S) groups will have characteristic chemical shifts and may show broader signals (especially C-B due to the quadrupolar boron nucleus).
-
Methylsulfonyl Carbon (-SO₂CH₃): A single peak, typically in the 40-45 ppm range.
-
Aryl-Methyl Carbon (-CH₃): A single peak, typically in the 18-22 ppm range.
-
2.1.3 Boron-11 (¹¹B) NMR Spectroscopy
-
Objective: To confirm the chemical environment of the boron atom. [9]* Expertise & Causality: ¹¹B NMR is a powerful diagnostic tool for organoboron compounds. [10]The chemical shift is highly sensitive to the hybridization state of the boron atom. [11][12]* Expected Data & Interpretation:
-
A single, relatively broad peak is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar (sp²) boronic acid. [13]The formation of cyclic anhydrides (boroxines) can shift this signal slightly downfield. [14] 2.1.4 2D NMR Experiments (HSQC & HMBC)
-
-
Objective: To definitively link the proton and carbon frameworks.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. [8]* Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to establish the substitution pattern on the aromatic ring. For instance, it will show a correlation from the aryl-methyl protons to the C1, C2, and C6 carbons, and from the aromatic protons to neighboring carbons, confirming the relative positions of all substituents.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.
-
1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹¹B spectra using standard instrument parameters.
-
2D Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments. Optimize acquisition times to ensure adequate signal-to-noise for all expected correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
MS provides the molecular weight and, with high resolution, the elemental formula, serving as an orthogonal validation of the NMR data.
Expertise & Causality: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic trimers (boroxines) in the gas phase or under thermal stress. [15][16]Electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique that minimizes fragmentation and dehydration. Analysis in negative ion mode is often most effective, as the boronic acid can lose a proton to form a stable [M-H]⁻ ion. [16] 2.2.1 High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule and confirm its elemental formula.
-
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Ionization Mode: Operate in negative ion mode (ESI-).
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Analysis: Compare the measured exact mass of the [M-H]⁻ ion to the theoretical exact mass calculated for the formula C₈H₁₀BO₄S⁻. The mass error should be less than 5 ppm.
-
Expected HRMS Data
| Ion Species | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
| [C₈H₁₁BO₄S - H]⁻ | 213.0402 | (Experimental Value) | < 5 |
Part 3: Definitive 3D Structural Confirmation
While NMR and MS can define the constitution and connectivity, only X-ray crystallography can provide an unambiguous determination of the three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for molecular structure determination. [17][18]It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Expertise & Causality: The primary bottleneck for SCXRD is growing a single, diffraction-quality crystal. [17][19]This requires a highly pure sample. Slow evaporation or vapor diffusion are common and effective techniques for small organic molecules. [20][21]The choice of solvent system is critical; a solvent in which the compound is moderately soluble often yields the best results. [21] Protocol 3: Crystal Growth and X-ray Diffraction
-
Purification: Ensure the sample is of the highest possible purity (>99%), potentially through recrystallization, to facilitate crystal growth.
-
Crystal Growth (Slow Evaporation):
-
Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/heptane) to create a near-saturated solution.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap containing a few small pinholes to allow for slow solvent evaporation over several days in an undisturbed location.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects. [19][20]4. Data Collection: Mount the crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and obtain higher quality data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using standard crystallographic software packages.
Expected Crystallographic Data Summary
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths | C-B, B-O, C-S, S=O |
| Key Bond Angles | Angles defining the geometry of the phenyl ring and substituents |
| Torsion Angles | e.g., C-C-B-O, defining the orientation of the boronic acid group relative to the ring [22] |
| Hydrogen Bonding | Presence of intermolecular H-bonds involving the B(OH)₂ groups, which often form dimeric structures. |
The final refined structure will confirm the 1,2,3-substitution pattern on the phenyl ring and reveal the solid-state conformation of the molecule.
Conclusion
The structural analysis of this compound requires a systematic and multi-faceted approach. By integrating 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, researchers can achieve an unambiguous and comprehensive characterization. The workflow and protocols detailed in this guide provide a robust, self-validating framework that ensures the identity, purity, and precise structure of this important building block, thereby upholding the scientific integrity required for its application in drug discovery and advanced chemical synthesis.
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Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Retrieved from [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Iftikhar, H., et al. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Retrieved from [Link]
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da Silva, J. B. P. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals. Retrieved from [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. Retrieved from [Link]
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Vechtomova, Y. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate. Retrieved from [Link]
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Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University. Retrieved from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Chem-Impex. Retrieved from [Link]
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ChemAnalyst. (n.d.). 3-(methylsulfonyl)phenylboronic acid suppliers USA. ChemAnalyst. Retrieved from [Link]
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Magritek. (2018). Boron NMR Spectroscopy. Magritek. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Retrieved from [Link]
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The Unseen Influence: A Technical Guide to the Electronic Effects of the meta-Sulfonyl Group in Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids are a cornerstone of modern organic synthesis, pivotal in constructing complex molecular architectures. Their reactivity and utility are profoundly influenced by the electronic nature of substituents on the phenyl ring. This technical guide provides an in-depth exploration of the electronic effects of a meta-sulfonyl group on the properties and reactivity of phenylboronic acid. As a potent electron-withdrawing group, the meta-sulfonyl moiety significantly modulates the Lewis acidity, spectroscopic characteristics, and performance in key chemical transformations. This document serves as a comprehensive resource, amalgamating theoretical principles with practical experimental insights for professionals in chemical research and drug development.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The electronic properties of the phenyl ring in phenylboronic acid, governed by its substituents, are a critical determinant of the acid's reactivity and, consequently, the efficiency of the coupling process.
Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron center, which can influence the rates of transmetalation in catalytic cycles. Conversely, electron-donating groups (EDGs) decrease Lewis acidity. The position of the substituent—ortho, meta, or para—further refines these electronic effects through a combination of inductive and resonance influences. This guide focuses specifically on the powerful, yet sometimes overlooked, influence of the meta-sulfonyl group.
The Electronic Signature of the meta-Sulfonyl Group
The sulfonyl group (-SO₂R, where R is typically an alkyl or aryl group) is a strong electron-withdrawing entity. Its electronic influence stems from two primary effects: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The sulfur atom in a sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being significantly electron-deficient. This deficiency is relayed through the sigma bonds of the phenyl ring, withdrawing electron density from the ring. This effect is distance-dependent and is felt most strongly at the carbon atom directly attached to the sulfonyl group.
-
Resonance Effect (-M): The sulfonyl group can also withdraw electron density through resonance, delocalizing the pi-electrons of the benzene ring onto the oxygen atoms of the sulfonyl group.[4] However, due to the position of the sulfonyl group at the meta position, direct resonance interaction with the boronic acid group is not possible. The primary electronic influence of a meta-sulfonyl group is therefore its strong inductive effect.
The quantitative measure of a substituent's electronic effect is its Hammett constant (σ). For the methylsulfonyl (-SO₂CH₃) group in the meta position, the Hammett constant (σ_meta) is approximately +0.68 , signifying its strong electron-withdrawing nature through induction.
Caption: Dominant electronic effects of a meta-sulfonyl group.
Physicochemical Properties of meta-Sulfonyl Phenylboronic Acid
The strong electron-withdrawing nature of the meta-sulfonyl group imparts distinct physicochemical properties to the phenylboronic acid molecule, most notably its acidity.
Acidity (pKa)
The Lewis acidity of a boronic acid is a crucial parameter, influencing its interaction with bases in catalytic cycles and its utility in sensor applications. The presence of a strong electron-withdrawing group like a meta-sulfonyl group is expected to significantly lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid.
| Compound | Substituent | pKa |
| Phenylboronic Acid | -H | ~8.8[5] |
| 4-Sulfonylphenylboronic Acid | p-SO₂R | 7.1[5] |
| 3-Sulfonylphenylboronic Acid | m-SO₂R | ~7.1 (predicted)[2] |
| 4-Nitrophenylboronic Acid | p-NO₂ | ~7.1 |
| 4-Methoxyphenylboronic Acid | p-OCH₃ | ~9.2 |
Table 1: Comparison of pKa values for substituted phenylboronic acids.
Synthesis and Characterization
The synthesis of 3-(methylsulfonyl)phenylboronic acid typically follows a standard route for arylboronic acid preparation, involving a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol: Synthesis of 3-(Methylsulfonyl)phenylboronic Acid
This protocol is adapted from established procedures for the synthesis of substituted arylboronic acids.[5]
Step 1: Synthesis of 1-Bromo-3-(methylsulfonyl)benzene This starting material can be synthesized from 3-bromothioanisole via oxidation with an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent.
Step 2: Borylation
-
Dissolve 1-bromo-3-(methylsulfonyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to afford 3-(methylsulfonyl)phenylboronic acid.
Caption: Synthetic workflow for 3-(methylsulfonyl)phenylboronic acid.
Spectroscopic Characterization
-
¹H NMR: The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effect of the sulfonyl group. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield (around δ 3.0-3.5 ppm). The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon atom attached to the boron atom (ipso-carbon) would be significantly deshielded. The other aromatic carbons would also show characteristic shifts influenced by the meta-sulfonyl group. The methyl carbon of the sulfonyl group would appear in the aliphatic region.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for studying boronic acids. The chemical shift provides information about the coordination state of the boron atom (trigonal planar vs. tetrahedral). For 3-(methylsulfonyl)phenylboronic acid, a signal in the range of 28-30 ppm (relative to BF₃·OEt₂) would be expected for the trigonal planar boronic acid.[6][7]
Reactivity and Applications
The pronounced electron-deficient nature of 3-(methylsulfonyl)phenylboronic acid has significant implications for its reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.
The increased Lewis acidity of the boron center in 3-(methylsulfonyl)phenylboronic acid is expected to facilitate the formation of the boronate species (R-B(OH)₃⁻) upon reaction with the base. This "ate" complex is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate. However, very strong electron-withdrawing groups can also impact the stability of the organoboron reagent and potentially lead to side reactions like protodeboronation under certain conditions.
While specific comparative kinetic data for the meta-sulfonyl derivative is scarce, it is generally observed that electron-deficient arylboronic acids can be highly effective coupling partners, often leading to high yields. For instance, a large-scale synthesis of a potential central nervous system agent successfully employed the coupling of 3-pyridylborane with 1-bromo-3-(methylsulfonyl)benzene, highlighting the robustness of this substitution pattern in Suzuki-Miyaura reactions.[2]
Caption: The role of the boronate in the Suzuki-Miyaura catalytic cycle.
Other Applications
The unique properties of 3-(methylsulfonyl)phenylboronic acid make it a valuable building block in other areas:
-
Materials Science: The incorporation of this electron-deficient moiety can be used to tune the electronic and photophysical properties of organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Medicinal Chemistry: The sulfonyl group is a common pharmacophore, and its combination with the versatile boronic acid functionality allows for the synthesis of novel drug candidates. The increased acidity of the boronic acid can also be exploited for the design of sensors for saccharides and other biologically relevant diols.
Conclusion
The meta-sulfonyl group exerts a powerful electron-withdrawing influence on the phenylboronic acid scaffold, primarily through a strong inductive effect. This results in a significant increase in the Lewis acidity of the boron center, as evidenced by its low pKa. While this electronic modification can be advantageous in facilitating the transmetalation step of the Suzuki-Miyaura coupling, careful optimization of reaction conditions is necessary to mitigate potential side reactions. The synthesis of meta-sulfonyl phenylboronic acid is achievable through standard methodologies, and its unique electronic properties make it a valuable tool for chemists in drug discovery, materials science, and catalysis. Further quantitative studies on its reactivity and experimental determination of its physicochemical parameters will undoubtedly continue to expand its utility in modern synthetic chemistry.
References
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Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Quora. (2016). What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else? [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Al-Amin, M., et al. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12(1), 18881. [Link]
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Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2021). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
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- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Intricacies of Proximity: A Technical Guide to the Reactivity of 2,3-Disubstituted Phenylboronic Acids
Abstract
For researchers, scientists, and professionals in the vanguard of drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Phenylboronic acids are indispensable reagents in this endeavor, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the nuanced reactivity of a specific, and often challenging, subclass: 2,3-disubstituted phenylboronic acids. The proximate arrangement of substituents on the phenyl ring introduces a unique interplay of steric and electronic effects that profoundly influence their synthesis, stability, and performance in carbon-carbon bond formation. This document provides an in-depth analysis of these factors, supported by mechanistic insights, detailed experimental protocols, and comparative data to empower chemists in harnessing the full potential of these versatile building blocks.
Introduction: The Challenge and Opportunity of 2,3-Disubstitution
Phenylboronic acids are organoboron compounds featuring a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. Their utility in modern organic synthesis is vast, largely due to their role as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1][2] The Suzuki-Miyaura reaction, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2][3]
The reactivity of a phenylboronic acid is not solely dictated by the boronic acid moiety itself but is significantly modulated by the nature and position of substituents on the aromatic ring. While the influence of single substituents at the ortho, meta, or para positions is well-documented, the combined effect of substituents at the 2- and 3-positions presents a more complex scenario. This "vicinal" substitution pattern creates a unique chemical environment around the C-B bond, introducing both steric hindrance and intricate electronic effects that can either impede or, in some cases, enhance reactivity in unexpected ways. Understanding and predicting the behavior of these 2,3-disubstituted analogues is critical for their effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.
This guide will dissect the key factors governing the reactivity of 2,3-disubstituted phenylboronic acids, with a focus on their synthesis, stability against protodeboronation, and performance in the Suzuki-Miyaura coupling.
Synthesis of 2,3-Disubstituted Phenylboronic Acids: Navigating the Steric Landscape
The synthesis of phenylboronic acids most commonly involves the reaction of an organometallic reagent (typically a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[4] For 2,3-disubstituted phenylboronic acids, the formation of the initial organometallic intermediate from the corresponding di-substituted aryl halide can be challenging due to steric hindrance around the reactive center.
Grignard-Based Approach: A Workhorse Method
The reaction of a 2,3-disubstituted arylmagnesium halide with a trialkyl borate, such as trimethyl borate or triisopropyl borate, remains a primary route. The choice of solvent and reaction temperature is crucial to manage the reactivity and solubility of the Grignard reagent.
Conceptual Workflow for Grignard-based Synthesis
Caption: General workflow for the synthesis of 2,3-disubstituted phenylboronic acids via the Grignard route.
Detailed Experimental Protocol: Synthesis of 2,3-Dichlorophenylboronic Acid
This protocol provides a representative, self-validating procedure for the synthesis of a 2,3-disubstituted phenylboronic acid.
Materials:
-
1-Bromo-2,3-dichlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
4 M Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 4 M HCl in diethyl ether until the solution is acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Triturate the crude solid with hexanes to remove non-polar impurities.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 2,3-dichlorophenylboronic acid.[5]
-
The Dueling Nature of Ortho-Substituents: Steric and Electronic Effects on Reactivity
The reactivity of 2,3-disubstituted phenylboronic acids in Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors. These effects primarily influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalyst and proceeds through three main stages.[1][2][3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Steric Hindrance: A Double-Edged Sword
The presence of two substituents adjacent to the boronic acid group introduces significant steric bulk. This can have both detrimental and, counterintuitively, beneficial effects.
-
Negative Impact: Steric hindrance can slow down the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] The bulky substituents can impede the approach of the boronic acid to the palladium complex. Similarly, the reductive elimination step, which forms the new C-C bond, can also be hindered if the two coupled groups are sterically demanding.[7]
-
Potential Benefits: In some cases, steric hindrance can promote the reductive elimination step by destabilizing the diorganopalladium(II) intermediate.[8] This can lead to faster turnover and higher yields, particularly when forming highly substituted biaryl systems.
Electronic Effects: Modulating Nucleophilicity and Lewis Acidity
The electronic nature of the 2- and 3-substituents alters the electron density of the phenyl ring and the Lewis acidity of the boronic acid.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the phenyl ring. This enhances the nucleophilicity of the aryl group, which can facilitate the transmetalation step.[9]
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or nitro (-NO₂) groups decrease the electron density of the aromatic ring. This can slow down the transmetalation step by making the aryl group less nucleophilic.[9][10] However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species, a key intermediate in one of the proposed transmetalation pathways.[11]
Comparative Reactivity in Suzuki-Miyaura Coupling
| 2,3-Disubstituted Phenylboronic Acid | Substituent Effects | Expected Reactivity Trend |
| 2,3-Dimethylphenylboronic acid | EDG (x2), Steric Hindrance | Moderate to good reactivity, depending on the coupling partner and catalyst system. |
| 2,3-Dichlorophenylboronic acid | EWG (x2), Steric Hindrance | Generally lower reactivity due to reduced nucleophilicity, may require more forcing conditions or specialized catalysts. |
| 2-Methoxy-3-methylphenylboronic acid | EDG (x2), Steric Hindrance | Potentially higher reactivity than the dimethyl analogue due to the stronger donating effect of the methoxy group. |
| 2-Chloro-3-fluorophenylboronic acid | EWG (x2), Steric Hindrance | Likely to exhibit low reactivity, requiring optimized conditions to overcome the combined deactivating electronic effects. |
Note: This table represents general trends. Actual reactivity can be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent.
The Unwanted Side Reaction: Protodeboronation
A significant challenge in working with phenylboronic acids, especially those with certain substitution patterns, is the undesired cleavage of the C-B bond by a proton source, a process known as protodeboronation.[12] This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.
Mechanism of Protodeboronation
Protodeboronation can be catalyzed by both acid and base.[12] Under the basic conditions typical of Suzuki-Miyaura coupling, the reaction is thought to proceed through the formation of a tetracoordinate boronate species, which is then protonated at the ipso-carbon.
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Harnessing the Synthetic Potential of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid in Advanced Synthesis and Drug Discovery
An In-depth Technical Guide:
Executive Summary
2-Methyl-3-(methylsulfonyl)phenylboronic acid is a specialized arylboronic acid that offers a unique combination of steric and electronic properties, making it a valuable reagent for organic chemists, particularly those in the fields of medicinal chemistry and materials science. Its strategically placed methyl and methylsulfonyl groups provide chemists with fine control over molecular architecture. This guide delves into the core applications of this reagent, focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore its synthesis, mechanistic underpinnings of its reactivity, detailed experimental protocols, and its potential as a key building block for the next generation of complex molecules and pharmaceutical agents.
Compound Profile: Structural and Physicochemical Properties
This compound is distinguished by its unique substitution pattern on the phenyl ring. Understanding its properties is fundamental to its effective application.
Structural Analysis
The molecule's reactivity and utility are dictated by the interplay of its three key functional groups:
-
The Boronic Acid Moiety (-B(OH)₂): This is the reactive center for cross-coupling reactions. It is relatively stable, generally non-toxic, and its reactivity can be readily modulated.[1]
-
The Methylsulfonyl Group (-SO₂CH₃): As a potent electron-withdrawing group, the methylsulfonyl moiety significantly influences the electronic nature of the aromatic ring. This can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura coupling. Furthermore, its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in medicinal chemistry.[2]
-
The Ortho-Methyl Group (-CH₃): The methyl group, positioned ortho to the boronic acid, introduces steric hindrance. This steric bulk can be strategically exploited to influence the regioselectivity of reactions and control the dihedral angle of the resulting biaryl bond, which is a critical parameter in designing molecules with specific conformational properties (e.g., atropisomers or enzyme inhibitors).
Physicochemical Data
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1313617-69-4 | [3] |
| Molecular Formula | C₈H₁₁BO₄S | [3] |
| Molecular Weight | 214.05 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent is crucial for researchers who may need to produce it in-house or create derivatives. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.
Proposed Synthetic Workflow
A logical retrosynthetic approach starts from a readily available substituted aryl bromide. The following diagram illustrates a plausible synthetic route.
Caption: Proposed synthesis of the title compound via Miyaura borylation.
General Experimental Protocol: Miyaura Borylation
This protocol provides a generalized framework. Researchers must optimize conditions based on available laboratory equipment and safety protocols.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-bromo-2-methyl-3-(methylsulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a dry, degassed solvent such as dioxane or toluene via cannula.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup and Isolation: Cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude boronic ester in a suitable solvent mixture (e.g., THF/water). Add an acid (e.g., HCl) and stir at room temperature until the deprotection is complete (monitored by LC-MS).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[4][5] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4][5]
-
Transmetalation: This is the key step where the organic group from the boron atom is transferred to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Protocol: Model Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
-
Reagent Preparation: In a reaction vial, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-5 mol%).
-
Reaction Setup: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water). Seal the vial and place it in a preheated reaction block or oil bath (typically 80-110°C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress periodically by taking small aliquots and analyzing them by LC-MS or TLC to check for the disappearance of the starting materials and the appearance of the product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer one or two more times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is then purified using flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization
Even robust reactions like the Suzuki coupling can face challenges. Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction that lowers yield.[6]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent. | Use a fresh, active precatalyst. Screen different ligands (e.g., bulky biarylphosphines). Increase temperature. Screen bases (e.g., K₃PO₄, CsF) and solvents. |
| Protodeboronation of Boronic Acid | Reaction time too long; Temperature too high; Presence of excess water or protic sources. | Decrease reaction time.[6] Use a more active catalyst to accelerate the desired coupling over the decomposition pathway. Use anhydrous base and solvent if possible. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of inert gas. |
| Difficult Purification | Residual palladium; Byproducts from side reactions. | Treat the crude product solution with a palladium scavenger. Re-optimize reaction conditions to minimize byproduct formation. |
Potential Applications in Drug Discovery
The unique structure of this compound makes it an attractive building block for synthesizing complex pharmaceutical intermediates.
-
Scaffold Elaboration: It can be used to install a substituted phenyl ring onto a heterocyclic core, a common strategy in modern drug design.
-
Modulation of Physicochemical Properties: The methylsulfonyl group can improve solubility and act as a metabolic blocker or a key pharmacophoric element for target binding.
-
Conformational Control: The ortho-methyl group can lock the resulting biaryl bond into a specific conformation, which can be crucial for fitting into the binding pocket of a protein target.
The diagram below illustrates how this building block could be incorporated into a hypothetical kinase inhibitor scaffold, where precise orientation of the aromatic rings is paramount for activity.
Caption: Integration of the boronic acid into a drug discovery workflow.
Future Outlook
The utility of this compound is primarily centered on the Suzuki-Miyaura reaction, but its potential extends further. Future research may explore its use in other metal-catalyzed reactions, such as copper-catalyzed Chan-Lam coupling to form C-N or C-O bonds. Furthermore, as the demand for structurally complex and three-dimensional molecules in drug discovery grows, the specific steric and electronic attributes of this reagent will ensure its continued relevance as a valuable tool in the synthetic chemist's arsenal. Its application in synthesizing novel organic materials, where molecular conformation and electronic properties are key, also represents a promising avenue for exploration.[7]
References
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Chem-Impex. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
-
Chem-Impex. (n.d.). 4-(Methylsulfonyl)phenylboronic acid. Retrieved from [Link]
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Pinto, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Boroncore. (n.d.). 330804-03-0 | 2-(Methylsulfonyl)phenylboronic acid. Retrieved from [Link]
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Akagi, Y., et al. (2013). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 5(3), 1116-1137. Retrieved from [Link]
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Durka, K., et al. (2012). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3096. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Sarma, M. J. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Nishikata, T., et al. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13023. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Derivatives: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-methyl-3-(methylsulfonyl)phenylboronic acid and its derivatives, pivotal intermediates in modern medicinal chemistry. Boronic acids, a class of organoboron compounds, have garnered significant attention in drug discovery due to their unique chemical properties and diverse biological activities. This guide will delve into the synthesis, characterization, and applications of this compound derivatives, with a particular focus on their emerging role in the development of novel therapeutic agents. For researchers, scientists, and drug development professionals, this document offers a detailed exploration of the core chemistry and biological relevance of this important class of molecules.
Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in contemporary organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them ideal building blocks for the construction of complex molecular architectures. A prime example of their utility is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3]
The incorporation of a boronic acid moiety into a molecule can significantly modulate its physicochemical and pharmacokinetic properties, often leading to enhanced biological activity. This has been successfully demonstrated with the FDA-approved drugs bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and vaborbactam, a β-lactamase inhibitor.
The subject of this guide, this compound (CAS No. 1313617-69-4), is a strategically substituted arylboronic acid. The presence of both a methyl and a methylsulfonyl group on the phenyl ring imparts specific steric and electronic properties that can be exploited in drug design. The methyl group can provide a steric handle to influence binding selectivity, while the electron-withdrawing methylsulfonyl group can enhance the Lewis acidity of the boron atom and improve solubility.[4] These features make this scaffold a valuable starting point for the synthesis of targeted enzyme inhibitors and other therapeutic agents.
Synthesis and Characterization
Proposed Synthetic Route
A logical retrosynthetic analysis suggests that the target molecule can be prepared from a suitably substituted bromobenzene precursor via a lithiation-borylation sequence. The key intermediate, 1-bromo-2-methyl-3-(methylsulfonyl)benzene, can be synthesized from commercially available starting materials such as 2-bromo-6-methylaniline.
The proposed forward synthesis is outlined below:
Diagram 1: Proposed Synthetic Workflow for this compound
Sources
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
An In-depth Technical Guide to the Solubility of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid in Organic Solvents
Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Candidates
In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone of developability. It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. Low aqueous solubility, for instance, can lead to poor absorption and erratic in vivo performance, creating significant hurdles in later developmental stages.[1] Conversely, understanding the solubility of a compound in various organic solvents is paramount for optimizing synthetic routes, purification processes, and the preparation of formulations for both preclinical and clinical studies.
This guide focuses on this compound, a compound of interest within the broader class of arylboronic acids. These compounds are pivotal building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing complex organic molecules.[2] The methylsulfonyl group, being a strong electron-withdrawing and polar moiety, alongside the methyl group, is expected to significantly influence the molecule's solubility profile. While specific, publicly available quantitative solubility data for this compound is limited, this guide will leverage data from structurally analogous compounds and fundamental physicochemical principles to provide a comprehensive framework for its solubility assessment. We will delve into the theoretical underpinnings of its expected solubility, provide a robust, field-proven experimental protocol for its determination, and offer insights into the interpretation of the resulting data.
Physicochemical Profile and Predicted Solubility Behavior of this compound
To understand the solubility of this compound, we must first consider its molecular structure. The molecule possesses a boronic acid group (-B(OH)₂), a methyl group (-CH₃), and a methylsulfonyl group (-SO₂CH₃) attached to a phenyl ring.
-
Boronic Acid Group: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. This facilitates interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF). Arylboronic acids are known to form supramolecular structures through hydrogen bonding, which can influence their solid-state properties and, consequently, their solubility.[3]
-
Methylsulfonyl Group: This is a highly polar and electron-withdrawing group. Its presence is likely to increase the overall polarity of the molecule, which would suggest a preference for more polar organic solvents.[2]
-
Methyl Group: The methyl group is a nonpolar, hydrophobic substituent. Its impact on solubility will be relative to the more dominant polar groups.
-
Aromatic Ring: The phenyl ring provides a hydrophobic character to the molecule.
Based on these features, we can predict a solubility profile that favors polar organic solvents over nonpolar ones. Studies on similar phenylboronic acids have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] For instance, phenylboronic acid itself demonstrates good solubility in solvents like acetone and dipropyl ether.[4] The introduction of a polar substituent like the methylsulfonyl group is expected to enhance solubility in polar solvents.
Analogous Compound Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Phenylboronic Acid | Acetone | 20 | High | [4] |
| Phenylboronic Acid | Chloroform | 20 | Moderate | [4] |
| Phenylboronic Acid | Methylcyclohexane | 20 | Very Low | [4] |
| ortho-Isobutoxyphenylboronic Acid | Acetone | 25 | High | [6] |
| ortho-Isobutoxyphenylboronic Acid | Chloroform | 25 | High | [6] |
This table presents qualitative and comparative data from related compounds to infer the expected solubility behavior of this compound.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] This method ensures that the system has reached a state of equilibrium between the dissolved and undissolved solid, providing a true measure of solubility. The following protocol is a robust, self-validating system for this purpose.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be established. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), acetonitrile, ethyl acetate, dichloromethane (DCM), heptane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Step-by-Step Experimental Protocol
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that undissolved material is clearly visible at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period. A typical equilibration time is 24 to 48 hours.[9][10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly (e.g., <5% difference).[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two common methods are:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. Ensure the filter material is compatible with the organic solvent used.
-
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analyze the diluted sample and the calibration standards using a validated HPLC or LC-MS method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Data Interpretation and Reporting
The outcome of the experimental protocol will be quantitative solubility data for this compound in various organic solvents at a specified temperature. This data should be tabulated for clear comparison.
Example Data Table
| Solvent | Polarity Index | Hydrogen Bonding Capability | Solubility at 25°C (mg/mL) |
| Heptane | 0.1 | Non-polar | Experimental Value |
| Dichloromethane | 3.1 | H-bond acceptor | Experimental Value |
| Ethyl Acetate | 4.4 | H-bond acceptor | Experimental Value |
| Tetrahydrofuran (THF) | 4.0 | H-bond acceptor | Experimental Value |
| Acetone | 5.1 | H-bond acceptor | Experimental Value |
| Acetonitrile | 5.8 | H-bond acceptor | Experimental Value |
| Ethanol | 4.3 | H-bond donor & acceptor | Experimental Value |
| Methanol | 5.1 | H-bond donor & acceptor | Experimental Value |
This table provides a template for organizing and presenting the experimentally determined solubility data.
Causality Behind Expected Results
-
Polarity: It is anticipated that the solubility of this compound will generally increase with the polarity of the solvent. The highly polar methylsulfonyl group and the boronic acid moiety will have favorable interactions with polar solvent molecules.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly those that can accept hydrogen bonds from the boronic acid's hydroxyl groups (e.g., THF, acetone, ethyl acetate), are expected to be effective at solvating the molecule. Protic solvents like methanol and ethanol, which can both donate and accept hydrogen bonds, should also demonstrate good solvating power.
-
"Like Dissolves Like": The overall polar nature of the target molecule suggests that its solubility in non-polar solvents like heptane will be very low.
Conclusion
While direct, published solubility data for this compound is scarce, a thorough understanding of its physicochemical properties, coupled with data from analogous compounds, allows for informed predictions of its solubility behavior. This guide provides a robust, first-principles approach for researchers to experimentally determine the solubility of this compound in a range of organic solvents. The detailed shake-flask protocol and data interpretation framework are designed to ensure scientific integrity and generate reliable, high-quality data. Such data is indispensable for the rational design of synthetic processes, purification strategies, and formulation development, thereby accelerating the journey of promising pharmaceutical candidates from the laboratory to the clinic.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Methyl-3-(methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of bioactive molecules and advanced materials.[1][4]
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki coupling of a challenging substrate: 2-Methyl-3-(methylsulfonyl)phenylboronic acid . This particular boronic acid presents a unique combination of steric hindrance from the ortho-methyl group and electronic deactivation from the electron-withdrawing methylsulfonyl group. These characteristics necessitate a carefully optimized protocol to achieve high coupling efficiency.
The methodologies presented herein are built upon established principles for the coupling of sterically hindered and electronically deactivated arylboronic acids, providing a robust starting point for researchers aiming to synthesize novel biaryl compounds incorporating the 2-methyl-3-(methylsulfonyl)phenyl moiety.
Understanding the Substrate: Steric and Electronic Considerations
The structure of this compound introduces two key challenges to the standard Suzuki-Miyaura coupling protocol:
-
Steric Hindrance: The methyl group at the ortho position to the boronic acid can sterically impede the approach of the palladium catalyst and the aryl halide coupling partner. This can slow down or inhibit the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group decreases the nucleophilicity of the phenyl ring. This deactivation can make the transmetalation step, where the aryl group is transferred from boron to palladium, more difficult.
Overcoming these challenges requires the strategic selection of a catalyst system with high activity and a bulky ligand environment, along with optimized reaction conditions to drive the reaction to completion.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational protocol design and troubleshooting.[5][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step, especially for deactivated or sterically hindered substrates.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | |
| Aryl Halide (e.g., 4-bromotoluene) | ≥98% | Various | Aryl bromides or iodides are recommended. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Various | An air-stable and highly effective catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Various | Degassing is recommended. |
| Water | Deionized | - | Degassing is recommended. |
| Round-bottom flask | - | - | Sized appropriately for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Condenser | - | - | |
| Inert gas supply (Argon or Nitrogen) | High purity | - |
Experimental Procedure
Figure 2: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the desired aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Reaction Conditions: Place the flask under a condenser with an inert gas inlet and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Protocol Choices
-
Catalyst (Pd(dppf)Cl₂): This palladium complex is known for its high efficiency in coupling a wide range of substrates, including those that are sterically hindered or electronically deactivated. The bulky dppf ligand facilitates the reductive elimination step and stabilizes the active catalytic species.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups. Anhydrous conditions are important for the base to be effective.
-
Solvent System (1,4-Dioxane/Water): The mixture of an organic solvent and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The ratio can be optimized for different substrates.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and a dry, finely powdered base.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Decomposition of boronic acid | - Improve degassing procedure.- Use a slight excess of the boronic acid (1.1-1.3 equivalents).- Consider using a milder base like potassium phosphate (K₃PO₄). |
| Protodeborylation (Loss of Boronic Acid Group) | - Excess water or base- Prolonged reaction time at high temperature | - Reduce the amount of water in the solvent system.- Use a milder base or reduce the amount of base.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved with a carefully selected catalyst system and optimized reaction conditions. The protocol provided in this guide serves as a solid foundation for the synthesis of novel biaryl compounds. By understanding the mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and adapt this methodology for a wide range of coupling partners, paving the way for new discoveries in drug development and materials science.
References
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis.
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. National Center for Biotechnology Information.
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific.
-
Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Method of carrying out suzuki - miyaura cc-coupling reactions. Google Patents.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. National Center for Biotechnology Information.
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate.
-
A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylnucleophiles. Google Patents.
-
Suzuki cross-coupling reaction. YouTube.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Architectural Importance of Biaryls and the Power of Suzuki-Miyaura Cross-Coupling
Biaryl scaffolds are privileged structures in medicinal chemistry, natural products, and materials science.[1] Their unique three-dimensional arrangement, arising from restricted rotation around the central carbon-carbon single bond, allows them to serve as versatile pharmacophores and functional materials. The precise synthesis of these compounds is therefore of paramount importance. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and widely adopted tool for the construction of biaryl systems.[2] This Nobel Prize-winning reaction is celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3]
This guide provides a detailed examination of the use of a specific, functionalized building block, 2-Methyl-3-(methylsulfonyl)phenylboronic acid , in the synthesis of complex biaryl compounds. We will delve into the nuances of its reactivity, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting, particularly addressing the challenges posed by its substitution pattern.
II. Profile of this compound
This compound is a bifunctional reagent that offers unique opportunities for the synthesis of complex biaryls. Its structure presents both steric and electronic factors that must be considered for successful cross-coupling.
| Property | Value | Source |
| CAS Number | 1313617-69-4 | [4] |
| Molecular Formula | C₈H₁₁BO₄S | N/A |
| Molecular Weight | 214.05 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
Structural Features and Predicted Reactivity:
-
Ortho-Methyl Group: The methyl group at the 2-position introduces significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often requiring specialized catalysts and conditions to overcome.[5]
-
Meta-Methylsulfonyl Group: The electron-withdrawing nature of the methylsulfonyl (SO₂Me) group at the 3-position influences the electronic properties of the phenyl ring and the acidity of the boronic acid. Electron-withdrawing groups can increase the susceptibility of the boronic acid to protodeboronation, a common side reaction that reduces yield.[6] The pKa of a boronic acid is a key parameter influencing its reactivity, with electron-withdrawing groups generally lowering the pKa.[7][8][9]
III. The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. Due to the steric hindrance of the boronic acid, a catalyst system known for its efficacy with challenging substrates is employed.
Reaction Scheme:
(A generic reaction scheme image would be placed here in a real document)
Materials and Equipment:
-
Reagents:
-
This compound
-
4-Bromoanisole
-
XPhos Pd G2 (or a similar palladacycle precatalyst)[10]
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[3]
-
V. Optimization and Troubleshooting
Achieving high yields with sterically hindered and electronically modified substrates like this compound often requires careful optimization of reaction parameters.
Figure 2: A logical workflow for optimizing the Suzuki-Miyaura reaction.
Key Parameters for Optimization:
-
Catalyst and Ligand Selection: This is arguably the most critical factor for sterically demanding couplings.
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos and SPhos are highly effective for coupling ortho-substituted substrates.[11][12] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, found in precatalysts like PEPPSI™-IPr, are also excellent choices for challenging couplings due to their strong σ-donating properties and steric bulk.[13][14][15]
-
Precatalysts: Using well-defined precatalysts (e.g., palladacycles) can offer better reproducibility and activity compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[16][17]
-
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.
-
For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
However, a very strong base can promote protodeboronation. A careful balance must be struck.
-
-
Solvent System: The choice of solvent can influence catalyst stability, reagent solubility, and reaction rate.
-
Temperature: Higher temperatures are generally required for sterically hindered couplings to overcome the activation energy barrier. However, excessive heat can lead to catalyst decomposition and increased side reactions. A temperature screen (e.g., 80-120 °C) is advisable.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently active catalyst system for the hindered substrate. 3. Poor reagent quality. | 1. Use a fresh, high-quality precatalyst. 2. Switch to a more active ligand (e.g., XPhos, SPhos, or an NHC ligand). 3. Ensure boronic acid and aryl halide are pure. |
| Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents and reagents. 2. Screen milder bases (e.g., K₂CO₃, KF). 3. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl halide. | 1. Ensure thorough degassing of the reaction mixture. 2. Use a more reactive aryl halide (I > Br > Cl). 3. Employ a more electron-rich ligand to promote oxidative addition. |
VI. Conclusion
The synthesis of biaryl compounds using this compound presents a unique set of challenges and opportunities. By understanding the interplay of steric and electronic effects, and by selecting a robust catalyst system and carefully optimizing reaction conditions, researchers can successfully employ this versatile building block to construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage the power of the Suzuki-Miyaura cross-coupling reaction in their synthetic endeavors.
VII. References
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available at: [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. Semantic Scholar. Available at: [Link]
-
Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage. The Journal of Organic Chemistry. Available at: [Link]
-
Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage. ChemRxiv. Available at: [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics. Available at: [Link]
-
The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]
-
pK a values for boronic acids 1-7. ResearchGate. Available at: [Link]
-
Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available at: [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Available at: [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. Available at: [Link]
-
The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-b]pyridine. Wiley Online Library. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available at: [Link]
-
Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. 1313617-69-4|this compound|BLD Pharm [bldpharm.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nasc.ac.in [nasc.ac.in]
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- 12. researchgate.net [researchgate.net]
- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
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- 20. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
Mastering the Suzuki-Miyaura Coupling of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the cross-coupling of a challenging substrate: 2-Methyl-3-(methylsulfonyl)phenylboronic acid . This particular boronic acid presents a confluence of steric and electronic challenges that necessitate a carefully optimized approach. We will dissect the mechanistic nuances imposed by its structure, provide field-proven experimental protocols, and offer a systematic troubleshooting guide to empower researchers in drug discovery and materials science to achieve high-yield, reproducible results.
Deconstructing the Substrate: Causality Behind Experimental Design
The molecular architecture of this compound dictates the specific challenges encountered during its coupling. A successful reaction strategy hinges on understanding and mitigating the effects of its two key structural features.
-
The ortho-Methyl Group: A Steric Impediment The methyl group positioned ortho to the boronic acid moiety creates significant steric hindrance around the reaction center.[3][4] This bulkiness can impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[5] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a coordinatively unsaturated palladium species, facilitating the approach of the sterically demanding boronic acid, and also accelerate the final reductive elimination step.[6][7]
-
The meta-Methylsulfonyl Group: An Electronic Challenge The methylsulfonyl (SO₂Me) group is a potent electron-withdrawing group. Its presence renders the phenyl ring electron-deficient, which has two major consequences:
-
Slower Transmetalation: The reduced electron density on the ipso-carbon bound to boron makes the aryl group less nucleophilic, slowing its transfer to the palladium complex.[8]
-
Increased Risk of Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the C–B bond is cleaved by a proton source (often water in the reaction mixture), replacing the boronic acid group with a hydrogen atom.[9][10][11] This side reaction is often accelerated by high temperatures and aqueous basic conditions.[11]
-
Therefore, the selection of the base and solvent system is critical to activate the boronic acid for transmetalation while simultaneously minimizing the rate of protodeboronation.[9][12]
The Suzuki-Miyaura Catalytic Cycle: A Tailored Approach
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][13] For our specific substrate, each step requires careful consideration.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The reactivity of the aryl halide coupling partner follows the general trend I > Br > OTf >> Cl.[2][9] While electron-deficient halides react more readily, challenging couplings with electron-rich or sterically hindered aryl chlorides often demand highly active catalyst systems, such as those employing Buchwald ligands or N-heterocyclic carbenes (NHCs).[1][14]
-
Transmetalation: This is often the rate-determining step for our substrate. The base is critical here, forming a more nucleophilic boronate species [B(OH)₃R]⁻ that facilitates the transfer of the aryl group to palladium.[12][15] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior as they can accelerate this step sufficiently to outcompete protodeboronation.[8][11]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is typically promoted by bulky, electron-rich ligands.[7]
Recommended Reaction Parameters & Protocols
Given the substrate's characteristics, a successful coupling requires a carefully selected combination of catalyst, ligand, base, and solvent. Below is a summary of recommended starting points for optimization.
Table 1: Recommended Starting Conditions
| Component | Recommendation | Rationale & Citation |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) | G3 precatalysts offer high activity and stability.[8] Pd(OAc)₂ is a common, cost-effective source but requires in-situ reduction.[10] |
| Ligand | XPhos, SPhos, RuPhos(1.2-1.5 eq. to Pd) | Bulky, electron-rich Buchwald-type ligands are proven to accelerate all steps of the catalytic cycle for hindered and deactivated substrates.[5][6] |
| Base | K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.) | A strong base is needed to promote the slow transmetalation step. These bases offer good reactivity while minimizing certain side reactions.[8][11] |
| Solvent System | 1,4-Dioxane / H₂O (5:1 to 10:1)Toluene / H₂O (10:1) | Aprotic solvents are standard. A minimal amount of water is often necessary to solubilize the base but should be limited to reduce protodeboronation risk.[9][11] |
| Temperature | 80 - 110 °C | Elevated temperatures are often required to overcome the activation energy for sterically hindered couplings.[6][16] |
Protocol A: General Procedure using a Palladium Precatalyst
This protocol provides a robust and reliable starting point for coupling this compound with a range of aryl bromides.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2 - 1.5 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and K₃PO₄ (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8][11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of 10:1 and a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[8]
Protocol B: Alternative Procedure for Challenging Couplings (e.g., Aryl Chlorides)
This protocol is designed for more challenging electrophiles, such as electron-rich or sterically hindered aryl chlorides, which require a more active catalyst system.
Materials:
-
Aryl Chloride (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)
-
SPhos (6.6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv.)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), Cs₂CO₃ (1.5 mmol, 3.0 equiv.), Pd(OAc)₂ (0.015 mmol, 3 mol%), and SPhos (0.033 mmol, 6.6 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly purge with Argon for 10-15 minutes.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., 5 mL toluene, 0.5 mL water) via syringe.
-
Reaction Execution: Heat the mixture to 110 °C with vigorous stirring for 18-36 hours.
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in Protocol A.
Troubleshooting and Validation
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to a self-validating system.
Caption: Fig. 2: A workflow for troubleshooting common issues.
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst: Oxygen contamination or poor quality precatalyst.[8] | Ensure rigorous degassing of solvents and purging of the reaction vessel. Use a fresh, high-quality catalyst.[9] |
| Inefficient Oxidative Addition: Particularly with aryl chlorides.[14] | Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos). Increase reaction temperature.[5][6] | |
| Protodeboronation | Slow Transmetalation: The desired reaction is slower than the undesired C-B bond cleavage.[9] | Use a stronger base (K₃PO₄, Cs₂CO₃) to accelerate transmetalation.[8][11] Reduce the amount of water or run under anhydrous conditions if possible.[9] Consider converting the boronic acid to a more stable pinacol ester for the reaction.[10] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can lead to oxidative homocoupling.[10] | Improve degassing and inert atmosphere techniques. |
| Pd(II) Source: Using a Pd(II) source without efficient reduction to Pd(0) can promote homocoupling.[10] | Ensure the ligand or other reaction components can effectively reduce the Pd(II) precatalyst. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a testament to the power of mechanistic understanding in synthetic design. By selecting catalyst systems with bulky, electron-rich ligands and employing strong bases like K₃PO₄ or Cs₂CO₃, the dual challenges of steric hindrance and electronic deactivation can be effectively overcome. The protocols and troubleshooting guides presented herein provide a robust framework for researchers to reliably synthesize complex biaryl structures, accelerating progress in pharmaceutical and materials development.
References
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Cano, R., & Yus, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 17159-17215. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Available at: [Link]
- CoLab. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]
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- 3. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | CoLab [colab.ws]
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- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Notes and Protocols for 2-Methyl-3-(methylsulfonyl)phenylboronic Acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic construction of complex molecular architectures is paramount to the discovery of novel therapeutics. Arylboronic acids have emerged as indispensable tools in this endeavor, largely through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents offer a stable, versatile, and often more environmentally benign platform for the formation of carbon-carbon bonds compared to other organometallic counterparts.[2]
This guide focuses on 2-Methyl-3-(methylsulfonyl)phenylboronic acid (CAS No. 1313617-69-4), a trifunctional building block poised for significant utility in drug discovery programs.[3][4][5][6] Its unique substitution pattern—a sterically demanding ortho-methyl group, an electron-withdrawing meta-methylsulfonyl group, and the reactive boronic acid moiety—offers medicinal chemists a powerful tool to introduce specific structural and physicochemical properties into target molecules. The methylsulfonyl group, in particular, is a common feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor, improve solubility, and modulate metabolic stability. This makes the title compound a valuable reagent for the synthesis of diaryl sulfones and other complex scaffolds, particularly in the development of selective enzyme inhibitors, such as those targeting cyclooxygenase-2 (COX-2).[7]
This document provides a comprehensive overview of the applications of this compound, detailed protocols for its use in Suzuki-Miyaura coupling, and essential technical data for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is the foundation of its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1313617-69-4 | [3][4][5][6] |
| Molecular Formula | C₈H₁₁BO₄S | [3] |
| Molecular Weight | 214.05 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [4] |
Note: As with many boronic acids, this compound may be susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride). Proper storage under inert and dry conditions is recommended.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry for its mild conditions and broad functional group tolerance.[1]
Mechanistic Considerations: Overcoming Steric and Electronic Challenges
The successful application of this reagent requires an appreciation of its unique structural features, which present both opportunities and challenges.
-
Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the reactive boronic acid moiety. This can hinder the crucial transmetalation step in the catalytic cycle. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are often necessary to promote the formation of the active catalytic species and facilitate the coupling.[8]
-
Electronic Effects: The meta-methylsulfonyl group is strongly electron-withdrawing. This can influence the nucleophilicity of the boronic acid and the electronic properties of the resulting biaryl product.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The choice of catalyst, ligand, and base is critical to navigate the steric and electronic demands of this compound.
Exemplary Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Phosphine ligand (e.g., SPhos or XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base under a counterflow of inert gas (e.g., Argon).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Optimization Strategies for a Sterically Hindered Substrate:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use a high-activity system such as a Buchwald palladacycle precatalyst or a combination of a Pd(0) or Pd(II) source with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). | These ligands promote the formation of a monoligated, 14-electron palladium species, which is highly active in the oxidative addition of aryl halides and can accommodate the steric bulk of the boronic acid. |
| Base | A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. | These bases are strong enough to facilitate the formation of the reactive boronate species without causing significant degradation of the starting materials or products. |
| Solvent | Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used. | These solvents are generally compatible with the catalyst system and reagents. The absence of water can sometimes suppress protodeboronation side reactions. |
| Temperature | Elevated temperatures (80-110 °C) are typically required to overcome the activation energy, especially for less reactive aryl chlorides. | The steric hindrance can slow down the transmetalation step, requiring more thermal energy to drive the reaction to completion. |
Spectroscopic Characterization
While authenticated spectra for this compound are not widely published, the following tables outline the expected characteristic signals based on its structure and data from related compounds.[1][9]
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 (br s) | Broad Singlet | B(OH)₂ |
| ~7.8-8.0 | Multiplet | Aromatic Protons |
| ~3.2 | Singlet | -SO₂CH₃ |
| ~2.5 | Singlet | Ar-CH₃ |
Note: The B(OH)₂ protons are exchangeable and may appear as a broad singlet; their chemical shift can vary with concentration and water content.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | Ar-C-S |
| ~130-138 | Ar-C |
| ~130 (broad) | Ar-C-B |
| ~43-45 | -SO₂C H₃ |
| ~18-22 | Ar-C H₃ |
Note: The carbon attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus.[10]
Expected IR Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2900-3000 | Medium | C-H stretch (methyl) |
| ~1340-1360 | Strong | B-O stretch |
| ~1300 & ~1150 | Strong | S=O stretch (asymmetric & symmetric) |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from its isomers, such as 2-(Methylsulfonyl)phenylboronic acid and 3-(Methylsulfonyl)phenylboronic acid, can provide guidance.[4][11]
-
Hazard Statements: May be harmful if swallowed (Acute toxicity, oral, Category 4), cause skin irritation (Category 2), cause serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[4][11]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of steric and electronic features allows for the synthesis of novel biaryl compounds with desirable properties for drug discovery. While its steric hindrance requires careful optimization of Suzuki-Miyaura coupling conditions, the use of modern, highly active catalyst systems can overcome these challenges. This guide provides a foundational understanding and a practical starting point for researchers looking to incorporate this promising reagent into their synthetic programs.
References
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001CHEMICAL. CAS No. 1313617-69-4, this compound. Available at: [Link]
-
Angene Chemical. Safety Data Sheet for (2-(Methylsulfonyl)phenyl)boronic acid. Available at: [Link]
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Theranostics. Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. Available at: [Link]
-
RSC Publishing. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
PubChemLite. 2-(methylsulfonyl)phenylboronic acid (C7H9BO4S). Available at: [Link]
-
PubMed. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Available at: [Link]
-
American Elements. 2-Methyl-5-(methylsulfonyl)phenylboronic Acid. Available at: [Link]
-
ResearchGate. The IR spectrum of 7. Available at: [Link]
-
ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
- Google Patents. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Google Patents. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
-
Google Patents. (12) United States Patent. Available at: [Link]
-
Google Patents. (12) United States Patent. Available at: [Link]
-
NIH. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Available at: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]
-
ResearchGate. Phenylboronic acid catalyzed synthesis of 2- aryl substituted benzimidazoles at ambient temperature. Available at: [Link]
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The Royal Society of Chemistry. Electronic supporting information. Available at: [Link]
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ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available at: [Link]
-
ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]
-
University of Illinois. Table of Characteristic IR Absorptions. Available at: [Link]
-
HMDB. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Available at: [Link]
-
PubChem. 3-Methylsulfonylaminophenylboronic acid. Available at: [Link]
-
MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available at: [Link]
-
RSC Publishing. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. Available at: [Link]
-
Pharmaffiliates. CAS No : 1256345-46-6| Chemical Name : Isoquinoline-5-boronic acid, HCl. Available at: [Link]
-
Scribd. Medicinal Chemistry 3 (Synthesis). Available at: [Link]
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Application Notes and Protocols for Scale-Up Synthesis with 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Introduction: The Strategic Value of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid in Modern Synthesis
This compound is a sophisticated building block increasingly employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—an ortho-methyl group and a meta-methylsulfonyl group—presents both opportunities and challenges in carbon-carbon bond formation. The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aromatic ring, while the ortho-methyl group introduces steric considerations that must be carefully managed during reaction scale-up.
This guide provides a comprehensive overview of the critical parameters for the successful scale-up of Suzuki-Miyaura cross-coupling reactions utilizing this versatile reagent. We will delve into the mechanistic nuances dictated by its structure, offer a detailed, field-proven protocol, and discuss essential safety and purification strategies for industrial-scale production.
Core Scientific Principles: Navigating Steric and Electronic Effects
The successful implementation of this compound in large-scale Suzuki-Miyaura couplings hinges on a thorough understanding of its inherent chemical properties.
-
Electronic Influence of the Methylsulfonyl Group: The -SO₂Me group is a potent electron-withdrawing group. This deactivates the aromatic ring, which can slow down the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1][2] However, this deactivation can also be advantageous, as it can minimize side reactions such as homocoupling of the boronic acid.[3]
-
Steric Hindrance from the Ortho-Methyl Group: The methyl group at the 2-position introduces steric bulk adjacent to the boronic acid moiety. This can impede the approach of the palladium catalyst, potentially requiring more forcing reaction conditions or the use of specialized, bulky phosphine ligands to facilitate efficient coupling.[4] Studies on ortho-substituted phenylboronic acids have shown that while challenging, high yields can be achieved with appropriate catalyst-ligand selection.[5][6]
A successful scale-up strategy must therefore address these competing factors by optimizing the catalytic system, base, and solvent to achieve a high-yielding, efficient, and reproducible process.
Visualizing the Path to Success: Reaction Workflow and Catalytic Cycle
To better illustrate the process, the following diagrams outline the key stages of a scaled-up Suzuki-Miyaura coupling and the fundamental catalytic cycle.
Caption: High-level workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol: Kilogram-Scale Synthesis of a Biaryl Intermediate
This protocol is a representative example for the coupling of this compound with a generic aryl bromide on a kilogram scale. The principles outlined here can be adapted to other aryl halides with appropriate optimization. One industrial application involved the coupling of 1-bromo-3-(methylsulfonyl)benzene on a 278-kilogram scale with a 92.5% yield, demonstrating the robustness of such reactions.[7]
Reaction Scheme:
-
Aryl Bromide + this compound → Biaryl Product
Materials and Equipment:
| Reagent/Equipment | Specification |
| Reagents | |
| Aryl Bromide | 1.0 equivalent |
| This compound | 1.2 equivalents |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 equivalents (1 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.02 equivalents (2 mol%) |
| Potassium Carbonate (K₂CO₃) | 2.5 equivalents, milled |
| Solvents | |
| 1,4-Dioxane | Anhydrous, degassed |
| Water | Degassed, deionized |
| Equipment | |
| Glass-lined reactor | Appropriate volume for scale |
| Overhead stirrer | |
| Heating/cooling jacket | |
| Nitrogen inlet/outlet | |
| Reflux condenser | |
| Bottom-outlet valve |
Step-by-Step Procedure:
-
Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction. General guidelines for catalytic reaction scale-up recommend oven-drying all glassware and using standard Schlenk techniques.[8]
-
-
Reagent Charging:
-
Charge the reactor with the aryl bromide (1.0 eq.), this compound (1.2 eq.), and milled potassium carbonate (2.5 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Milled base provides a larger surface area for reaction.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water to the reactor in a 4:1 ratio by volume. The total solvent volume should be sufficient to create a stirrable slurry (typically 8-10 L per kg of the limiting reagent).
-
Causality: A biphasic solvent system is often beneficial for Suzuki couplings, with the aqueous phase facilitating the dissolution and activation of the base, and the organic phase dissolving the substrates and catalyst.[7]
-
-
Degassing:
-
With gentle agitation, sparge the reaction mixture with nitrogen for an additional 30-60 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Charging:
-
In a separate, inerted glove box or a sealed container, pre-mix the Palladium(II) Acetate (0.01 eq.) and SPhos ligand (0.02 eq.) in a small amount of degassed 1,4-dioxane.
-
Transfer the catalyst slurry to the reactor via a pressure-equalized addition funnel or a cannula.
-
Causality: SPhos is a bulky, electron-rich Buchwald ligand known to be effective for challenging couplings, including those with sterically hindered substrates.[9] Pre-mixing allows for the formation of the active catalytic species before introduction to the main reaction mixture.
-
-
Reaction Execution:
-
Begin agitation and slowly heat the reaction mixture to 80-90 °C.
-
Maintain the temperature and monitor the reaction progress by taking samples for in-process control (IPC) analysis (e.g., HPLC/UPLC) every 1-2 hours. The reaction is considered complete when the consumption of the limiting reagent (aryl bromide) is >99%.
-
Causality: Elevated temperatures are typically required to overcome the activation energy for both sterically hindered and electron-deficient substrates.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an appropriate organic solvent (e.g., toluene or ethyl acetate) to dilute the mixture and facilitate phase separation.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine to remove inorganic salts and residual base.
-
Concentrate the organic layer under reduced pressure to a smaller volume.
-
Add an anti-solvent (e.g., heptane) to induce crystallization of the product.
-
Isolate the solid product by filtration, wash the filter cake with the anti-solvent, and dry under vacuum at an appropriate temperature.
-
Safety and Handling Considerations
-
Boronic Acids: While generally stable, boronic acids can be respiratory and skin irritants. Always handle them in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Phosphine ligands are often air-sensitive and may be pyrophoric. Handle in an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use in a well-ventilated area and take precautions against ignition sources.
Purification and Quality Control
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. After the reaction, the product stream may be treated with a palladium scavenger, such as activated carbon or silica-functionalized thiols, to reduce palladium levels to acceptable limits (<10 ppm).[5][10]
-
Crystallization: Recrystallization is a powerful technique for removing both organic and inorganic impurities. The choice of solvent system is critical and must be determined experimentally.
-
Analytical Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC, to confirm its identity and purity.
Conclusion
The scale-up synthesis involving this compound is a challenging yet highly rewarding endeavor. By carefully considering the electronic and steric properties of this unique building block and implementing a robust, well-optimized Suzuki-Miyaura coupling protocol, researchers and drug development professionals can efficiently access complex biaryl structures on an industrial scale. The keys to success lie in the judicious selection of a highly active catalyst system, rigorous control of reaction parameters, and a well-designed purification strategy to ensure the final product meets the stringent quality requirements of its intended application.
References
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Suzuki, A. (2010). Suzuki reaction. Wikipedia. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Available at: [Link]
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Sharma, P., & Kumar, A. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 10(10), 1126. Available at: [Link]
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Li, G., et al. (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 25(9), 2146–2152. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2014). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Available at: [Link]
-
Wang, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 356-363. Available at: [Link]
-
Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109701. Available at: [Link]
-
Osz, K., et al. (2002). Copper(II). nickel(II) and zinc(II) complexes of amino acids containing bis(imidazol-2-yl)methyl residues. Inorganica Chimica Acta, 339, 393-400. Available at: [Link]
-
Lipshutz, B. H., et al. (2016). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Letters, 18(15), 3742-3745. Available at: [Link]
-
Naeimi, H., & Mohseni, M. (2016). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Journal of the Iranian Chemical Society, 13(9), 1635-1641. Available at: [Link]
- Klasen-Memmer, M., et al. (2006). Process for the preparation of ring compounds. U.S.
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
-
Inada, K., et al. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657-8660. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611. Available at: [Link]
-
Lenstra, D. C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. Available at: [Link]
-
Lecomte, V., et al. (2021). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 11(12), 1466. Available at: [Link]
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
- Geisler, F. M., et al. (2008). Method for manufacturing biaryls.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Naeimi, H., & Golestanzadeh, M. (2019). Competing experiments in the Suzuki–Miyaura cross coupling reaction; PBA is phenylboronic acid, 4-OMe-PBA is 4 methoxyphenylboronic acid. New Journal of Chemistry, 43(40), 16036-16047. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
Vantourout, J. C., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9415-9421. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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purification of products from 2-Methyl-3-(methylsulfonyl)phenylboronic acid reactions
Application Notes & Protocols
Topic: Purification of Products from 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Purification of Biaryl Products Derived from this compound
This guide provides an in-depth analysis and detailed protocols for the purification of products synthesized via reactions involving this compound. As a key building block in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of its downstream products is paramount for accurate biological evaluation and regulatory compliance.[1][2][3][4] This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods effectively.
The Impurity Landscape: Understanding What to Remove
Effective purification begins with a comprehensive understanding of the potential impurities. In a typical palladium-catalyzed Suzuki-Miyaura cross-coupling, the reaction mixture is a complex matrix containing not only the desired biaryl product but also a host of byproducts and residues.[1][5]
Common Impurities Include:
-
Unreacted Starting Materials: Residual this compound and the aryl halide/triflate coupling partner. Incomplete reactions are a common source of these impurities.[6]
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (a biaryl of 2-Methyl-3-(methylsulfonyl)phenyl) or two molecules of the aryl halide.[1][5][7] The presence of oxygen can often promote the homocoupling of boronic acids.[1]
-
Protodeborylation Products: The arene (1-methyl-2-(methylsulfonyl)benzene) resulting from the cleavage of the C-B bond and its replacement with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under certain pH conditions.[1][8][9]
-
Catalyst Residues: Residual palladium is a critical impurity to remove, particularly for active pharmaceutical ingredients (APIs), due to its potential toxicity and interference with subsequent reactions.[10][11][12] Regulatory agencies have strict limits on metal residues.[3]
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1][13] While these are often in equilibrium with the monomeric acid, they can complicate analysis and purification.
Caption: Key reaction pathways in a Suzuki-Miyaura coupling leading to the desired product and common impurities.
A Strategic Approach to Purification
A multi-step strategy is typically required to achieve high purity. The chosen sequence depends on the physical properties of the product and the nature of the dominant impurities. A general, robust workflow is outlined below.
Caption: A generalized workflow for the purification of Suzuki-Miyaura cross-coupling products.
Detailed Purification Protocols
Protocol 1: Removal of Residual Palladium Catalyst
Palladium residues must be addressed early in the purification sequence. The choice of method depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the required final purity level.
A. Filtration through Celite (For Heterogeneous or Precipitated Pd)
This is the simplest method and should be performed after the initial aqueous work-up. It is effective at removing palladium black and other insoluble inorganic salts.[10][11]
-
Step 1: Dilute the crude organic extract with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Prepare a short plug of Celite (2-3 cm thick) in a fritted glass funnel or a Büchner funnel over filter paper.
-
Step 3: Wet the Celite pad with the chosen solvent.
-
Step 4: Gently pass the diluted crude mixture through the Celite pad under vacuum.
-
Step 5: Wash the pad with several portions of fresh solvent to ensure complete recovery of the product.
-
Step 6: Combine the filtrates and concentrate under reduced pressure.
B. Treatment with Palladium Scavengers (For Homogeneous Pd)
When palladium remains dissolved in the organic phase, scavengers are highly effective. These are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[14][15]
-
Step 1: Dissolve the crude product in an appropriate solvent (e.g., THF, toluene, ethyl acetate).
-
Step 2: Add a palladium scavenger resin (e.g., thiol-functionalized silica gel), typically 5-10 wt% relative to the crude product.
-
Step 3: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2 to 18 hours. The reaction progress can be monitored by the disappearance of the dark color.[14][15]
-
Step 4: Filter the mixture through a pad of Celite or a simple filter paper to remove the scavenger resin.[15]
-
Step 5: Wash the resin with fresh solvent to recover any adsorbed product.
-
Step 6: Combine the filtrates and concentrate under reduced pressure.
| Scavenger Type | Mechanism | Advantages | Considerations |
| Thiol-based Resins | Strong covalent binding to Pd | High efficiency, widely applicable | Can sometimes bind to electron-deficient products |
| Amine-based Resins | Lewis acid-base interaction | Good for Pd(II) species | Lower capacity than thiol scavengers |
| Activated Carbon | Adsorption | Cost-effective | Non-specific, may lead to product loss[15][16] |
Protocol 2: Purification by Flash Column Chromatography
Chromatography is the workhorse for separating the desired product from organic impurities like starting materials and homocoupled byproducts.[17][18]
-
Step 1: Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) that provides good separation between your product and impurities. The target Rf for the product should be approximately 0.2-0.4.
-
Step 2: Column Packing: Prepare a silica gel slurry in the mobile phase (less polar solvent). Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.
-
Step 3: Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Step 4: Elution: Run the column by applying gentle positive pressure. Collect fractions and monitor their composition by TLC.
-
Step 5: Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Causality Note: Boronic acids and their biaryl products can sometimes streak or irreversibly bind to standard silica gel due to the acidic nature of the silica surface.[9] If this is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
Protocol 3: Purification by Recrystallization
For solid products, recrystallization is an unparalleled technique for achieving very high purity, often yielding material suitable for final analysis and use.[19][20] The principle relies on the difference in solubility of the product and impurities in a chosen solvent at different temperatures.[20]
Caption: Step-by-step workflow for purification by recrystallization.
Detailed Steps:
-
Step 1: Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Common choices include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.[21] Perform small-scale tests to find the optimal solvent or solvent pair.[22]
-
Step 2: Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (with stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Step 3: Decolorization/Hot Filtration (Optional): If colored impurities are present, add a small amount of activated carbon and boil for a few minutes. If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[22]
-
Step 4: Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.
-
Step 5: Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Step 6: Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering impure mother liquor.
-
Step 7: Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Verification
No purification is complete without rigorous analysis to confirm the identity and purity of the final product.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and provides a good indication of purity by showing the absence of impurity signals. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. |
| HPLC | Provides a quantitative measure of purity (e.g., % area). |
| ICP-MS | The industry standard for quantifying trace levels of residual palladium to ensure compliance with regulatory limits.[15] |
Troubleshooting Common Purification Challenges
| Problem | Probable Cause | Suggested Solution |
| High residual palladium after filtration/scavenging. | Strong complexation of Pd with the product; scavenger ineffective. | Increase scavenger treatment time/temperature; try a different type of scavenger (e.g., switch from amine-based to thiol-based).[15] |
| Product "oils out" during recrystallization. | Solution is too supersaturated; cooling is too rapid; solvent is inappropriate. | Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider a different solvent system. |
| Poor separation on silica gel column. | Product and impurity have very similar polarities. | Try a different solvent system with different selectivity (e.g., switch from ethyl acetate to acetone). Consider using a different stationary phase (e.g., C18 reverse-phase chromatography).[9] |
| Unreacted boronic acid remains in the product. | Incomplete reaction; difficult to separate chromatographically. | Perform a basic wash (e.g., with 1M Na₂CO₃) of the organic solution. The acidic boronic acid will be extracted into the aqueous layer.[8][9] |
References
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ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
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ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
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SpinChem. Palladium catalyst recovery using scavenger resin.
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BenchChem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
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Reddit. (2017). Purification of boronic acids?
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BenchChem. Identifying and characterizing impurities in allenylboronic acid samples.
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Google Patents. (2005). US20050256327A1 - Method of removing palladium.
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ECHEMI. How to purify boronic acids/boronate esters?
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Sigma-Aldrich. Cross-Coupling Reactions Guide.
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Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
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Oxford Academic. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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Google Patents. (1999). US5922898A - Process for preparing biaryl compounds.
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ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
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ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
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Organic Synthesis. Suzuki-Miyaura Coupling.
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ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
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ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
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MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
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ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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Collection of Czechoslovak Chemical Communications. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...
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Reddit. (2023). HELP: Purifying boronic acids sucks.
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ResearchGate. (2013). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
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Wikipedia. Recrystallization (chemistry).
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University of Rochester. Tips & Tricks: Recrystallization.
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Organic Chemistry Portal. Suzuki Coupling.
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ResearchGate. (2016). Can I remove boronic acid using Work up process?
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MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
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Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
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Bio-Rad. (2016). Coupling Automated Chromatography with Faster Purity Assessment.
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NIH. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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Application Notes & Protocols for the One-Pot Synthesis of Biaryl Scaffolds Involving 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Intermediates
Abstract
The synthesis of complex biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors.[1] This document provides a detailed guide to a highly efficient, one-pot borylation/Suzuki-Miyaura cross-coupling sequence. This protocol facilitates the synthesis of unsymmetrical biaryls by generating a 2-methyl-3-(methylsulfonyl)phenylboronic species in situ from its corresponding aryl halide, which is then immediately coupled with a second aryl halide without the need for intermediate isolation.[2][3] We will explore the underlying chemical principles, provide a robust step-by-step protocol for laboratory execution, discuss key optimization parameters, and explain the rationale behind experimental choices, thereby offering a comprehensive resource for researchers in drug discovery and organic synthesis.
Scientific Principles & Rationale
The convergence of two powerful palladium-catalyzed reactions into a single synthetic operation offers significant advantages in terms of efficiency, atom economy, and the ability to work with otherwise unstable intermediates.[4]
The Palladium-Catalyzed Borylation/Suzuki Coupling Sequence
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds between an organoboron compound and an organic halide.[5] Its power is magnified when combined with the Miyaura borylation, which synthesizes the necessary boronic ester from an aryl halide.[3] Performing these reactions sequentially in one pot circumvents the often difficult isolation and purification of the boronic acid or ester, which can be prone to decomposition.[1]
The overall strategy involves two distinct, yet compatible, catalytic cycles occurring in the same vessel:
-
Miyaura Borylation: An aryl halide (Ar¹-X) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester (Ar¹-Bpin). This step typically requires a palladium catalyst and a mild base like potassium acetate (KOAc).
-
Suzuki-Miyaura Coupling: A second, different aryl halide (Ar²-X) and a stronger aqueous base (e.g., Na₂CO₃ or K₂CO₃) are added to the pot. The in situ generated boronic ester (Ar¹-Bpin) then couples with the second aryl halide to yield the final biaryl product (Ar¹-Ar²).[3]
Mechanistic Overview of the One-Pot Process
The synergy of the one-pot system is enabled by carefully selected reaction conditions that allow both catalytic cycles to proceed efficiently. The first cycle (borylation) is driven by the oxidative addition of the first aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to form the boronic ester. The subsequent addition of a stronger base activates the boronic ester for the second cycle (Suzuki coupling), which proceeds via a similar pathway of oxidative addition, transmetalation, and reductive elimination to furnish the final product.
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls [mdpi.com]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
preventing deboronation of 2-Methyl-3-(methylsulfonyl)phenylboronic acid
Welcome to the technical support center for 2-Methyl-3-(methylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful application of this versatile reagent in their synthetic endeavors. The unique electronic properties of this molecule, specifically the presence of the electron-withdrawing methylsulfonyl group, make it a valuable building block but also render it susceptible to deboronation. This guide will equip you with the knowledge to mitigate this undesired side reaction and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of 2-methyl-1-(methylsulfonyl)benzene, consuming your starting material and significantly reducing the yield of your desired cross-coupling product.
The presence of the strongly electron-withdrawing methylsulfonyl group on the phenyl ring increases the Lewis acidity of the boron atom and makes the ipso-carbon more susceptible to protonolysis.[3][4] This electronic-deficiency is a key factor that accelerates the rate of deboronation, especially under the basic conditions typically employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[5]
Q2: How can I assess the quality of my this compound and check for degradation?
A2: While visual inspection is a preliminary step, it is often insufficient to detect degradation. The most reliable method to assess the purity of your boronic acid is through analytical techniques. NMR spectroscopy is highly recommended; the presence of signals corresponding to 2-methyl-1-(methylsulfonyl)benzene would indicate that protodeboronation has occurred. A melting point determination can also be informative; a broadened or depressed melting point compared to the literature value may suggest the presence of impurities resulting from decomposition.
Q3: What are the optimal storage and handling conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it under the correct conditions. The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] For long-term stability, refrigeration (below 4°C/39°F) is recommended.[6] Storing the compound under an inert atmosphere, such as nitrogen or argon, will further minimize degradation by preventing oxidative decomposition and hydrolysis from atmospheric moisture.[8]
Troubleshooting Guide: Preventing Deboronation in Suzuki-Miyaura Coupling Reactions
This section provides a structured approach to troubleshooting and preventing deboronation when using this compound in Suzuki-Miyaura coupling reactions.
Problem: Low yield of the desired cross-coupled product with significant formation of the deboronated byproduct, 2-methyl-1-(methylsulfonyl)benzene.
This is a classic sign that your boronic acid is degrading under the reaction conditions. The basic medium required for the coupling is likely too harsh, causing protodeboronation to outcompete the desired catalytic cycle.
Initial Diagnostic Workflow
Before proceeding to more advanced troubleshooting, it's essential to rule out common experimental errors.
Caption: Initial diagnostic workflow for troubleshooting low yields.
-
Reagent Purity: Ensure all reagents (aryl halide, catalyst, ligand, and base) are of high purity and have been stored correctly.[9]
-
Inert Atmosphere: Confirm that the reaction was conducted under a rigorously inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst deactivation and side reactions.[9]
-
Solvent Quality: Use anhydrous and degassed solvents. The presence of water can facilitate protodeboronation.[1]
If these initial checks do not resolve the issue, protodeboronation is the likely culprit. The following strategies are designed to minimize this side reaction.
Strategy 1: Optimization of the Base
The choice and strength of the base are critical in controlling the rate of protodeboronation. Strong bases can accelerate the decomposition of electron-deficient arylboronic acids.
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases.
| Base | Relative Strength | Typical Observation |
| NaOH, KOH | Strong | High rate of deboronation |
| K₂CO₃, Cs₂CO₃ | Moderate | Reduced deboronation, often a good starting point |
| K₃PO₄ | Mild | Often provides the best results for sensitive substrates |
| KF | Mild | Can be effective, particularly in anhydrous conditions |
Experimental Protocol: Base Screening
-
Set up parallel reactions using your standard Suzuki-Miyaura coupling conditions.
-
In each reaction, vary the base used (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Monitor the reactions by TLC or LC-MS at regular intervals to compare the formation of the desired product versus the deboronated byproduct.
-
Identify the base that provides the optimal ratio of product to byproduct.
Strategy 2: The "Slow-Release" Approach using Boronic Esters
A highly effective method to combat deboronation is to use a more stable derivative of the boronic acid, such as a pinacol or MIDA ester.[2][6][10] These esters hydrolyze in situ to slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing its decomposition.[11]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
By implementing the strategies outlined in this guide, you can effectively suppress the undesired deboronation of this compound and achieve higher yields and purities in your synthetic transformations.
References
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
side reactions of 2-Methyl-3-(methylsulfonyl)phenylboronic acid in cross-coupling
Technical Support Center: 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging reagent in palladium-catalyzed cross-coupling reactions. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.
The unique structure of this boronic acid—featuring a sterically demanding ortho-methyl group and a potent electron-withdrawing meta-sulfonyl group—makes it highly effective in certain applications but also particularly susceptible to specific side reactions. This guide addresses these challenges head-on in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: Low Yield & Formation of 1-Methyl-2-(methylsulfonyl)benzene — The Protodeboronation Problem
Question: My Suzuki-Miyaura coupling reaction is giving low yields of the desired product, and I'm consistently isolating a major byproduct identified as 1-methyl-2-(methylsulfonyl)benzene. What is causing this, and how can I prevent it?
Answer: This is a classic and frequent issue known as protodeboronation . It is a non-productive pathway where the C–B bond of your boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[1][2]
Causality: this compound is highly susceptible to this side reaction for two primary reasons:
-
Electronic Effect: The strongly electron-withdrawing methylsulfonyl (–SO₂Me) group increases the acidity of the boronic acid and polarizes the C–B bond, making the ipso-carbon prone to protonolysis, especially under basic aqueous conditions.[3][4]
-
Reaction Kinetics: If the desired cross-coupling is slow (e.g., due to steric hindrance from the ortho-methyl group), the competing and often faster protodeboronation pathway can dominate.[5]
The mechanism is typically accelerated by base and the presence of a proton source (like water).
Caption: The base-catalyzed pathway for protodeboronation.
Troubleshooting & Optimization Strategies:
To favor the desired cross-coupling over protodeboronation, you must carefully select conditions that either accelerate the catalytic cycle or decelerate the deboronation pathway.
| Parameter | Recommendation | Rationale |
| Base | Use weaker, non-hydroxide bases like K₃PO₄ , K₂CO₃ , or CsF . | Strong bases (NaOH, KOH) in aqueous media create a high concentration of the boronate anion ([ArB(OH)₃]⁻), which is highly susceptible to protonolysis.[6] Weaker bases provide sufficient activity for the catalytic cycle while minimizing the rate of protodeboronation. |
| Solvent System | Employ anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal water. | Water is the primary proton source. While some water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water accelerates protodeboronation.[7] If water is necessary, use a 10:1 or 5:1 organic/water ratio. |
| Temperature | Run the reaction at the lowest effective temperature (e.g., 80-90 °C). | Protodeboronation has a different activation energy than the Suzuki coupling. Lowering the temperature can often disproportionately slow the side reaction more than the desired reaction. |
| Reagent Stability | Convert the boronic acid to a more stable potassium trifluoroborate (Ar-BF₃K) or pinacol boronate ester (Ar-Bpin) . | These derivatives are significantly more stable to protodeboronation and slowly release the active boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[8] |
FAQ 2: Formation of 2,2'-Dimethyl-3,3'-bis(methylsulfonyl)biphenyl — Controlling Homocoupling
Question: My reaction is producing a significant amount of a symmetrical biaryl impurity, which appears to be the dimer of my boronic acid. What causes this homocoupling, and how can I suppress it?
Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling (or dimerization). This side reaction is typically promoted by two main factors: the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[9][10]
Causality:
-
Oxygen-Mediated: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a non-catalytic, stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[11][9]
-
Pd(II)-Mediated: If the Pd(II) precatalyst is not efficiently reduced to Pd(0) at the start of the reaction, it can directly react with the boronic acid.
Caption: Decision workflow for troubleshooting boronic acid homocoupling.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure rigorous exclusion of oxygen . | Use a robust inert gas (Argon or Nitrogen) blanket. Degas all solvents (including water) thoroughly by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[9] |
| Catalyst | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. | Starting with the active form of the catalyst bypasses the potentially inefficient in situ reduction of Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂), reducing the amount of free Pd(II) available for homocoupling.[11] |
| Addition Method | Add the boronic acid solution slowly via syringe pump over the course of the reaction. | This maintains a low instantaneous concentration of the boronic acid, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling.[9] |
FAQ 3: Inconsistent Reactivity & Sluggish Reactions — Overcoming Steric Hindrance
Question: My reaction is very slow and requires high temperatures, which seems to worsen the side reactions. I believe the ortho-methyl group is causing steric hindrance. How can I accelerate the desired coupling?
Answer: Your suspicion is correct. The ortho-methyl group significantly increases steric bulk around the reaction center, which can dramatically slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination .[5] To overcome this, a more active and sterically tailored catalytic system is required.
Causality: Standard ligands like PPh₃ are often not bulky or electron-rich enough to promote the association of hindered partners and facilitate the final bond-forming reductive elimination step. This leads to a slow catalytic turnover, allowing side reactions to become major pathways.
High-Performance Catalyst Systems for Hindered Couplings:
The solution lies in using modern, specialized ligands and precatalysts designed for challenging substrates.
| Component | Recommendation | Rationale |
| Ligands | Use bulky, electron-rich biaryl phosphine ligands . | Ligands like XPhos , SPhos , or RuPhos create a coordinatively unsaturated, electron-rich palladium center that is highly active. Their bulk facilitates the reductive elimination of sterically demanding products.[11] |
| Precatalysts | Employ modern palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). | These are air-stable, highly efficient precatalysts that rapidly generate the active monoligated Pd(0) species, leading to high catalytic turnover rates even at lower temperatures. |
| Base/Solvent | Pair these advanced catalysts with bases like K₃PO₄ in solvents such as dioxane , THF , or t-BuOH . | This combination is well-established for promoting difficult couplings while minimizing protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation and Homocoupling
This protocol integrates best practices for handling the sensitive this compound.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inerting the System: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe. The solvent should be sparged with Argon for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.1 mol% relative to Pd).
-
Reaction: Place the flask in a preheated oil bath at 85–95 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 2: Conversion to Potassium Aryltrifluoroborate (Ar-BF₃K Salt)
This procedure creates a more stable, crystalline alternative to the boronic acid.
-
Dissolution: In a plastic vial, dissolve this compound (1.0 equiv) in methanol (4 mL per mmol of boronic acid).
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) dropwise to the stirring methanolic solution.
-
Precipitation: Stir the mixture at room temperature. A white precipitate will form over 1-2 hours.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the solid sequentially with cold water, cold methanol, and finally diethyl ether. Dry the resulting white crystalline solid under high vacuum. This Ar-BF₃K salt can be used in place of the boronic acid in Suzuki couplings (typically with Cs₂CO₃ as the base).[11][12]
References
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Semantic Scholar. Acid-promoted metal-free protodeboronation of arylboronic acids. Available from: [Link]
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. Available from: [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions. Available from: [Link]
-
Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Available from: [Link]
-
Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
University of Illinois Urbana-Champaign. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available from: [Link]
-
ResearchGate. Homocoupling of various phenyl boronic acids. Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
ResearchGate. Conversion of boronic acid to boroxine when heating. Available from: [Link]
-
ResearchGate. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available from: [Link]
-
National Institutes of Health. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
Osaka University. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]
-
MDPI. Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
National Institutes of Health. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Available from: [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]
-
ResearchGate. Precedent for the Suzuki–Miyaura cross-coupling of sulfonyl fluorides with boronic acids/esters. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Managing 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Reactions
Welcome to the technical support center for researchers utilizing 2-Methyl-3-(methylsulfonyl)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during cross-coupling reactions involving this sterically hindered and electronically complex substrate. Our goal is to empower you, our scientific colleagues, to overcome experimental hurdles and achieve optimal results.
The unique structure of this compound presents a dual challenge:
-
Steric Hindrance: The ortho-methyl group significantly encumbers the boronic acid moiety. This steric bulk can impede the crucial transmetalation and reductive elimination steps in the catalytic cycles of common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2][3][4]
-
Electronic Effects: The meta-methylsulfonyl group is a strong electron-withdrawing group. This electronic pull can decrease the nucleophilicity of the arylboronic acid, potentially slowing the rate of transmetalation.
This guide provides a structured approach to diagnosing and solving common issues through a series of frequently asked questions and detailed troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems researchers face.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails with this substrate, the interplay between steric hindrance and catalyst activity is the most likely culprit.[5] Start with a systematic assessment of your reaction parameters:
-
Catalyst & Ligand Integrity: The active Pd(0) species is susceptible to deactivation by oxygen.[5][6] Ensure your palladium source and, crucially, your phosphine ligand have been stored under an inert atmosphere and are not oxidized. For this challenging substrate, using a robust, air-stable precatalyst (e.g., a palladacycle or a G3/G4 Buchwald precatalyst) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂.[5][7]
-
Choice of Ligand: Standard ligands like PPh₃ are often ineffective for sterically hindered couplings.[8] You require a ligand that is both bulky and electron-rich to promote the difficult oxidative addition and reductive elimination steps.[7][9] Consider specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][7]
-
Inert Atmosphere: Rigorous exclusion of oxygen is non-negotiable.[6] Ensure your solvents are thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[10][11][12]
-
Base & Solvent Selection: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[13] For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[12] Ensure the base is a fine, dry powder. The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature. Toluene and 1,4-dioxane are common choices.[14]
Q2: I'm observing significant formation of a homocoupled biaryl product derived from my aryl halide partner. What causes this and how can I prevent it?
A2: Homocoupling of the aryl halide is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[12] It can also occur if the transmetalation step with the boronic acid is slow, which is a significant risk with this compound due to its steric bulk.
-
Improve Degassing: This is the first and most critical step. Re-evaluate your degassing procedure to ensure it is sufficiently rigorous.[12]
-
Use an Efficient Pre-catalyst: Using a Pd(0) source (like Pd₂(dba)₃) or a highly efficient precatalyst that rapidly enters the catalytic cycle can minimize side reactions that occur during the in situ reduction of Pd(II) sources.[8][13]
-
Optimize Ligand-to-Metal Ratio: For some catalyst systems, particularly those involving bulky phosphines, a ligand-to-palladium ratio greater than 1:1 (e.g., 2:1 or 3:1) can stabilize the active species and favor the desired cross-coupling pathway.[2]
Q3: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. How can I confirm this and what are the solutions?
A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common decomposition pathway for boronic acids, especially under harsh basic conditions or at elevated temperatures.[6][10]
-
Confirmation: Monitor your reaction by LC-MS. Look for a mass corresponding to 1-methyl-2-(methylsulfonyl)benzene, the product of protodeboronation.
-
Mitigation Strategies:
-
Use Milder Bases: If possible, screen milder bases like KF.[10] However, this may come at the cost of reaction rate for a hindered substrate.
-
Anhydrous Conditions: Water is a proton source for this side reaction.[6] Using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in a non-protic solvent can be highly effective.[10][15]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[10] Another strategy is to form an adduct with diethanolamine, which can offer greater stability.[5][16]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion. Avoid unnecessarily high temperatures or prolonged reaction times.[10][14]
-
Q4: I am attempting a Buchwald-Hartwig amination with an amine and this compound (as a precursor to an aryl halide), but the reaction is failing. What are the unique challenges here?
A4: Buchwald-Hartwig aminations are notoriously sensitive, and the steric hindrance of your substrate adds a significant layer of difficulty.[17][18]
-
Ligand Choice is Paramount: The requirements are even more stringent than for Suzuki couplings. You will almost certainly need a specialized, bulky, and electron-rich biaryl phosphine ligand. The choice of ligand is highly dependent on the specific amine and aryl halide partners.[17][19]
-
Base Selection: A very strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or LHMDS. The choice can dramatically impact the outcome.[18]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.
-
Screening is Essential: For challenging Buchwald-Hartwig reactions, there is often no single "best" condition. A systematic screening of different ligands, bases, and solvents is frequently necessary to find a productive combination.[18][20]
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow: Optimizing a Low-Yield Suzuki-Miyaura Coupling
This workflow provides a logical sequence of steps to optimize a reaction that is giving poor results with this compound.
Caption: Systematic workflow for troubleshooting a hindered Suzuki coupling.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides validated starting points for coupling this compound with a generic aryl bromide. Optimization will be required.
| Parameter | Condition 1 (Standard) | Condition 2 (For Highly Hindered Partners) | Rationale & Reference |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Bromide/Chloride (1.0 equiv) | Bromides are generally more reactive than chlorides.[6] |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv | A slight excess is standard. A larger excess may be needed for difficult couplings. |
| Pd Source | XPhos Pd G3 (1-2 mol%) | RuPhos Pd G3 (2-4 mol%) | Air-stable precatalysts ensure reliable generation of the active Pd(0) species.[7] RuPhos can be superior for extremely hindered substrates.[2] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases are required to activate the hindered boronic acid.[12] |
| Solvent | Toluene or 1,4-Dioxane (0.1 M) | 1,4-Dioxane (0.1 M) | Anhydrous, degassed solvents are critical.[6][14] |
| Temperature | 100 - 110 °C | 110 °C | Elevated temperatures are necessary to overcome the activation energy for hindered substrates.[10] |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Strict exclusion of oxygen is mandatory to prevent catalyst deactivation.[5][12] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology based on best practices for challenging cross-coupling reactions.[6][10][12]
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and the powdered base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C). Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizing the Steric Challenge
The following diagram illustrates the core problem: steric clash during the formation of the key catalytic intermediate.
Caption: Steric clash from the ortho-methyl group impedes the transition state.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. research.rug.nl [research.rug.nl]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-3-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this reagent in cross-coupling reactions. Our goal is to provide not just solutions, but a foundational understanding of the molecule's unique characteristics to empower your experimental design.
Understanding the Challenge: A Dually-Activated Substrate
This compound presents a unique set of challenges that can lead to low reactivity in standard Suzuki-Miyaura cross-coupling protocols. Its structure contains two key features that work against an efficient reaction:
-
Steric Hindrance : The methyl group at the ortho position physically blocks the boron center. This steric bulk can impede the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step.[1][2][3]
-
Electronic Deactivation : The methylsulfonyl (-SO2Me) group at the meta position is a potent electron-withdrawing group (EWG). This effect reduces the nucleophilicity of the phenyl ring, making the transfer of the aryl group from boron to palladium electronically unfavorable and sluggish.[4][5][6]
Effectively, this molecule requires a reaction setup that can simultaneously overcome both a physical barrier and an electronic penalty.
Visualization of Core Challenges
The following diagram illustrates the two primary factors that contribute to the low reactivity of this boronic acid.
Caption: Figure 2: The sluggish transmetalation step.
Q3: I'm seeing a lot of protodeboronation. What conditions will minimize this side reaction?
A3: Protodeboronation is often exacerbated by the very conditions needed for coupling (base, water, heat). The key is to find a balance where the coupling reaction is faster than the decomposition.
-
Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH, especially with water. These can aggressively promote C-B bond cleavage. [7][8]Switch to a milder, non-aqueous base. Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings as it is strong enough to promote transmetalation but minimizes protodeboronation. [9]Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are also excellent alternatives.
-
Solvent System: Minimize the amount of water in your reaction. While some water is often necessary for the "hydroxo-palladium" pathway, too much can accelerate boronic acid decomposition. [10]A solvent system like dioxane/H₂O (10:1) or anhydrous toluene or CPME with a solid base like K₃PO₄ is a good starting point. [11]* Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures accelerate both the desired reaction and the undesired protodeboronation. [12]Start around 80 °C and adjust as needed.
-
Protect the Boronic Acid: If protodeboronation remains a severe issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester. These are generally more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to release the active boronic acid. [13][14]
Troubleshooting Workflow
Use this flowchart to guide your experimental optimization process.
Caption: Figure 3: A step-by-step optimization guide.
Recommended Protocols & Conditions
Table 1: Recommended Reaction Conditions for this compound
| Component | Standard Conditions (Initial Screen) | Optimized Conditions (Recommended) | Rationale for Optimization |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv | Excess helps drive sluggish transmetalation |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3 or SPhos Pd G2 | Pre-catalyst ensures rapid, clean activation. [11][15] |
| Catalyst Loading | 2 - 5 mol% | 1 - 2 mol% | Modern catalysts are highly efficient. |
| Ligand | (PPh₃) | (XPhos or SPhos) | Bulky, electron-rich ligands are critical. [16][17] |
| Base | Na₂CO₃ or K₂CO₃ (aq.) | K₃PO₄ (anhydrous powder) | Minimizes protodeboronation. [9] |
| Base Stoich. | 2.0 - 3.0 equiv | 3.0 equiv | Ensures sufficient activation. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane or Toluene/H₂O (10:1) | Reduces water content to suppress side reactions. [11] |
| Temperature | 80 - 110 °C | 80 - 100 °C | Lowest effective temperature to balance rate and stability. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Essential to prevent catalyst oxidation. [18] |
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a typical aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Dioxane (or Toluene), anhydrous (9 mL)
-
Water, degassed (1 mL)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
Setup: In an oven-dried reaction vial, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G3 catalyst.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. [18]3. Solvent Addition: Using a syringe, add the anhydrous dioxane (9 mL) followed by the degassed water (1 mL).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots. Check for consumption of the limiting aryl halide and formation of the desired product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Al-Zoubi, R. M. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37373-37377. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14858–14873. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. BenchChem.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
Thomas, A. A., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 4(9), 1161–1166. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]
- BenchChem. (2025). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.
- Vantourout, J. C., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Derosa, J., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
- Ortuño, M. A., et al. (2016). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 45(38), 15166-15177.
- Scrivanti, A., & Bovo, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27503-27515. Available at: [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
- ResearchGate Collection. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]
-
Li, X., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
- Amatore, C., et al. (2006). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base.
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
-
Johnson, S. A., et al. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Reddit User Discussion. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Available at: [Link]
-
Li, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. Available at: [Link]
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
-
Cui, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. IDEALS Repository. Available at: [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2024). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2021). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers, 8(15), 4055-4061. Available at: [Link]
Sources
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 18. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning with Sulfur-Containing Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge for a common yet challenging issue in cross-coupling catalysis: catalyst poisoning by sulfur-containing boronic acids. As many vital pharmaceutical scaffolds contain sulfur, understanding and overcoming this obstacle is critical for synthetic success.[1] This resource combines mechanistic explanations with practical, field-proven solutions to guide you through your experimental challenges.
Troubleshooting Guide: Reaction Failures & Solutions
This section addresses specific experimental problems in a question-and-answer format. The goal is to rapidly diagnose issues and implement effective solutions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) has stalled or is extremely sluggish after adding a sulfur-containing boronic acid. What are the immediate steps for diagnosis?
A1: A stalled or slow reaction in this context strongly suggests catalyst deactivation, with the sulfur moiety on your boronic acid being the primary suspect.[2] Palladium catalysts are highly susceptible to poisoning by sulfur compounds, which act as strong Lewis bases and irreversibly bind to the metal center, blocking active sites required for the catalytic cycle.[3][4]
Immediate Diagnostic Workflow:
-
Verify Reagents & Conditions: Before blaming the catalyst, perform a quick sanity check. Are the solvent and base anhydrous and degassed? Is the temperature correct? Was the correct palladium pre-catalyst and ligand added in the right quantities?
-
Run a Control Experiment: The most definitive initial diagnostic is to set up a parallel reaction under identical conditions but using a non-sulfur-containing boronic acid analogue (e.g., replacing a 4-thiophenylboronic acid with phenylboronic acid). If this control reaction proceeds smoothly while the original fails, catalyst poisoning is the almost certain cause.
-
Analyze by TLC/LC-MS: Monitor the reaction mixture. If you see the consumption of starting materials halt and no product formation, it points to a "dead" catalyst rather than a slow equilibrium.
Below is a logical workflow to follow when encountering this issue.
Caption: Initial diagnostic workflow for stalled reactions.
Q2: I've confirmed sulfur poisoning is the issue. What are the most effective strategies to achieve a successful reaction?
A2: Once poisoning is confirmed, you must actively mitigate the effect of the sulfur atom. Simply increasing temperature or reaction time is unlikely to succeed due to the often irreversible nature of the poisoning.[4] Here are several strategies, ranging from simple adjustments to more robust solutions.
Strategy 1: Increase Catalyst Loading
-
Causality: This is a brute-force approach. By adding more catalyst, you are providing enough active palladium sites to overcome the stoichiometric amount of poison. Some portion of the catalyst will be sacrificed, but the excess can carry on the catalytic cycle.
-
When to Use: For moderately poisoning substrates where a 2-3 fold increase in catalyst loading might be sufficient.
-
Drawbacks: This increases costs, can lead to more side products, and complicates purification due to higher residual palladium levels.
Strategy 2: Employ a Sulfur Scavenger
-
Causality: This is a more elegant solution. A "scavenger" is an additive that preferentially binds to the sulfur poison, protecting the palladium catalyst. These are often inexpensive, disposable metal salts or complexes that have a high affinity for sulfur.
-
When to Use: This is a highly recommended general strategy for most cases of poisoning by thiols, sulfides, or thiophenes.
-
Protocol: See the detailed "Experimental Protocol for Scavenger Screening" below.
| Scavenger Type | Common Examples | Typical Loading (mol eq. to S-substrate) | Notes |
| Copper(I) Salts | CuI, Cu₂O, (CuOTf)₂·C₆H₆ | 1.1 - 2.0 | Highly effective for thiols and sulfides. Can sometimes participate in the catalytic cycle, so optimization is key. |
| Zinc Compounds | Zn dust, ZnO, Zn(OAc)₂ | 1.5 - 3.0 | Good general-purpose scavengers. Less likely to interfere with catalysis than copper. |
| Silver(I) Salts | Ag₂O, AgNO₃, AgOAc | 1.1 - 1.5 | Very high affinity for sulfur but can be expensive. |
| Specialized Scavengers | Triazine-based (H₂S scavengers) | Varies | More common in industrial settings for removing H₂S but can be adapted for specific lab applications.[5][6] |
Strategy 3: Judicious Ligand Selection
-
Causality: The electronic properties of the phosphine ligand can influence the palladium center's susceptibility to poisoning. Electron-rich, bulky phosphine ligands can sometimes increase the catalyst's stability and turnover rate, helping it "outcompete" the poison.
-
Examples: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) are often more robust than simpler ligands like PPh₃.
-
Approach: Screen a panel of ligands. If your standard Pd(PPh₃)₄ or PdCl₂(dppf) system fails, switching to a catalyst system with a more specialized, electron-rich ligand is a logical step.
Q3: How can I definitively prove that sulfur has poisoned my catalyst after a failed reaction?
A3: Post-reaction analysis of the catalyst can provide direct evidence of poisoning. This is particularly useful for publication or for diagnosing persistent issues in a synthetic route.
| Analytical Technique | Information Gained | Sample Preparation |
| X-ray Photoelectron Spectroscopy (XPS) | Direct observation of sulfur species (e.g., sulfides, sulfates) on the surface of the catalyst. Can confirm changes in the palladium oxidation state.[7][8] | Carefully isolate the solid catalyst (if heterogeneous) or precipitate the palladium from the reaction mixture. Wash thoroughly with a non-coordinating solvent. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental analysis that can map the distribution of sulfur on the catalyst support, confirming its co-localization with palladium.[7][8] | Similar to XPS, requires isolation of the solid catalyst material. |
| Inductively Coupled Plasma (ICP-OES/MS) | Highly sensitive quantitative analysis of the elemental composition of the catalyst. Can determine the S:Pd molar ratio in the poisoned material. | The isolated catalyst is digested in strong acid (e.g., aqua regia) to bring the elements into solution for analysis. |
Frequently Asked Questions (FAQs)
This section explores the fundamental principles behind catalyst poisoning by sulfur-containing boronic acids.
Q1: What is the fundamental mechanism of palladium poisoning by sulfur?
A1: The poisoning mechanism is rooted in the principles of Lewis acid-base chemistry.
-
Palladium(0) , the active species in many cross-coupling cycles, is a soft Lewis acid.
-
Divalent sulfur compounds (like thiols, sulfides, thiophenes) are soft Lewis bases due to the available lone pairs of electrons on the sulfur atom.
The interaction between the soft metal center and the soft sulfur atom is highly favorable, leading to the formation of a strong, often irreversible dative bond.[4] This strong adsorption has two primary deactivating effects:
-
Steric Blocking: The sulfur-containing molecule physically occupies a coordination site on the palladium, preventing the substrate (e.g., the aryl halide in a Suzuki reaction) from accessing the metal for the crucial oxidative addition step.[4]
-
Electronic Modification: The adsorbed sulfur atom alters the electronic properties of the palladium center, reducing its ability to participate in the catalytic cycle's subsequent steps (transmetalation, reductive elimination).[4]
The diagram below illustrates how this poisoning event disrupts the well-established Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki cycle interrupted by sulfur poisoning.
Q2: Are all sulfur functional groups equally potent poisons?
A2: No, the poisoning potential depends directly on the oxidation state and electronic availability of the sulfur atom's lone pairs. A general hierarchy of poisoning strength is as follows:
| Functional Group | Example | Poisoning Potential | Rationale |
| Thiols / Thiolates (-SH, -S⁻) | Thiophenol | Very High | The sulfur lone pairs are highly available and nucleophilic, leading to very strong binding. |
| Sulfides / Thioethers (-S-) | Thioanisole | High | Similar to thiols, the lone pairs are readily available for coordination to the metal center.[9] |
| Thiophenes | Dibenzothiophene | Moderate to High | The sulfur is part of an aromatic ring, which slightly reduces lone pair availability, but it remains a potent poison. |
| Disulfides (-S-S-) | Diphenyl disulfide | Moderate | Can be cleaved under reaction conditions to form highly poisonous thiolates. |
| Sulfoxides (-SO-) | DMSO | Low to Moderate | The oxygen atom draws electron density away from the sulfur, reducing its Lewis basicity. Often used as a solvent, but can inhibit at high temps. |
| Sulfones (-SO₂-) | Diphenyl sulfone | Very Low / Negligible | The sulfur is highly oxidized, and its lone pairs are delocalized and unavailable for coordination. Generally considered non-poisonous. |
| Sulfonamides (-SO₂NR₂) | Benzenesulfonamide | Very Low / Negligible | Similar to sulfones, the sulfur is electronically deactivated and not a poison. Aryl sulfamates are even used as coupling partners.[10] |
Q3: Why are sulfur-containing boronic acids so important in medicinal chemistry if they are so problematic?
A3: The challenge is worth overcoming because sulfur-containing moieties are privileged structures in drug design. They are present in a vast number of FDA-approved drugs and are critical for modulating properties like potency, selectivity, and pharmacokinetics.[1] For example, sulfonamides, thioethers, and thiophenes are common scaffolds in pharmaceuticals.[1]
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing the carbon-carbon bonds needed to assemble complex drug candidates.[11][12] Therefore, the ability to use sulfur-containing boronic acids as building blocks is not just an academic exercise—it is an essential capability for modern drug discovery.[13]
Q4: Is it possible to regenerate a catalyst that has been poisoned by sulfur?
A4: In an industrial, heterogeneous catalysis setting, regeneration is sometimes possible through harsh treatments like high-temperature calcination in air or reduction with hydrogen.[7][8] However, for homogeneous catalysts used in a typical laboratory flask for organic synthesis, regeneration is generally not practical or feasible .
The poisoning is often irreversible under typical reaction conditions.[14] Furthermore, any attempt to treat the reaction mixture to regenerate the catalyst in situ would likely degrade the sensitive organic molecules involved. The most effective approach in a research setting is not regeneration, but prevention, using the mitigation strategies outlined in the Troubleshooting Guide.[15]
Experimental Protocols
Protocol: Screening for an Effective Sulfur Scavenger
This protocol provides a systematic workflow to identify the best scavenger for your specific reaction. It is designed as a self-validating system using an array of parallel experiments.
Objective: To determine if a scavenger can rescue a Suzuki-Miyaura reaction poisoned by a sulfur-containing boronic acid.
Materials:
-
Aryl Halide (Ar¹-X)
-
Sulfur-Containing Boronic Acid (S-Ar²-B(OH)₂)
-
Non-Sulfur Analogue Boronic Acid (Ar²-B(OH)₂)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O)
-
Scavenger Candidates: CuI, ZnO, Ag₂O
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Setup: Arrange five reaction vials. To each vial, add the aryl halide (1.0 eq), palladium pre-catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Control Reactions:
-
Vial 1 (Negative Control): Add the S-Ar²-B(OH)₂ (1.2 eq) and base (2.0 eq). This reaction is expected to fail and establishes the baseline for poisoning.
-
Vial 2 (Positive Control): Add the non-sulfur Ar²-B(OH)₂ (1.2 eq) and base (2.0 eq). This reaction is expected to succeed and confirms the viability of the reaction conditions.
-
-
Scavenger Test Reactions:
-
Vial 3 (Scavenger A): Add CuI (1.5 eq relative to the boronic acid). Then add the S-Ar²-B(OH)₂ (1.2 eq) and base (2.0 eq).
-
Vial 4 (Scavenger B): Add ZnO (2.0 eq relative to the boronic acid). Then add the S-Ar²-B(OH)₂ (1.2 eq) and base (2.0 eq).
-
Vial 5 (Scavenger C): Add Ag₂O (1.1 eq relative to the boronic acid). Then add the S-Ar²-B(OH)₂ (1.2 eq) and base (2.0 eq).
-
-
Execution:
-
Seal all vials. Purge with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent to each vial to reach the desired concentration.
-
Place all vials in a heating block set to the reaction temperature (e.g., 100 °C).
-
-
Monitoring & Analysis:
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction.
-
Analyze the aliquots by LC-MS or TLC to determine the conversion to the desired product.
-
-
Interpretation:
-
Compare the conversion in Vials 3, 4, and 5 to the controls. A successful scavenger will result in a conversion approaching that of the positive control (Vial 2), while the negative control (Vial 1) should show little to no product.
-
Caption: Experimental workflow for scavenger screening.
References
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]
-
Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]
-
Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health. [Link]
-
Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. National Institutes of Health. [Link]
-
Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. Pharmaffiliates. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobi. [Link]
-
Scavengers. INNOSPEC. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. [Link]
-
(PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Mixing H2S Scavengers for Phase-Transfer-Reaction. Hielscher Ultrasonics. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. PubMed. [Link]
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. innospec.com [innospec.com]
- 6. hielscher.com [hielscher.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. dcl-inc.com [dcl-inc.com]
- 15. researchgate.net [researchgate.net]
effect of temperature on 2-Methyl-3-(methylsulfonyl)phenylboronic acid stability
Welcome to the technical support center for 2-Methyl-3-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability, with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, moisture, pH, and exposure to oxygen. Like other arylboronic acids, it can undergo degradation through several pathways, including dehydration to form boroxines, protodeboronation, and oxidation.[1][2] The substitution pattern of this specific molecule, with an ortho-methyl group and a meta-methylsulfonyl group, also plays a crucial role in its reactivity and stability profile.
Q2: How does temperature specifically affect the stability of this compound?
A2: Elevated temperatures can accelerate the rate of degradation. The primary temperature-dependent degradation pathway is the dehydration to form a cyclic trimer anhydride known as a boroxine.[3] This process is entropically driven and reversible upon the addition of water.[2][3] High temperatures can also increase the rate of protodeboronation, an undesirable side reaction where the carbon-boron bond is cleaved.[1]
Q3: What is boroxine formation and should I be concerned about it?
A3: Boroxine formation is the condensation of three molecules of boronic acid to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[2][3] For many applications, such as Suzuki-Miyaura coupling, the in-situ formation of boroxines is not detrimental as they are often competent coupling partners themselves.[1] However, it can complicate stoichiometry if precise molar ratios are critical. The equilibrium between the boronic acid and the boroxine is influenced by water content and temperature.[1]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: To maintain the chemical integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis. It is advisable to store it away from strong oxidizing agents, acids, and bases.[5][6] For routine laboratory use, refrigeration is a good practice.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on temperature-related effects.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause: Degradation of the boronic acid due to excessive temperature or prolonged reaction times.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction conditions permit, reducing the temperature can minimize temperature-induced degradation pathways like protodeboronation.[1]
-
Minimize Pre-heating Time: Avoid prolonged heating of the reaction mixture containing the boronic acid before the addition of all other reagents and the start of the catalytic cycle.
-
Use Anhydrous Conditions: Employing dry solvents and reagents can suppress protodeboronation, which is often facilitated by the presence of water.[1]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, favoring the desired cross-coupling over degradation pathways.[1]
-
Re-evaluate the Base: The choice of base is critical. A strong base can accelerate protodeboronation, especially at higher temperatures. Consider using a weaker base like potassium carbonate or cesium carbonate.[1][7]
Issue 2: Inconsistent Reaction Stoichiometry and Weighing Inaccuracies
Possible Cause: Formation of boroxine, the cyclic trimer anhydride, which has a different molecular weight than the boronic acid.
Troubleshooting Steps:
-
Characterize the Starting Material: If precise stoichiometry is crucial, it is good practice to analyze the boronic acid by techniques like NMR to estimate the ratio of boronic acid to boroxine.
-
Reversibility of Boroxine Formation: Boroxine formation is often reversible.[2] Dissolving the reagent in a suitable solvent containing a small amount of water can help to hydrolyze the boroxine back to the boronic acid form before use.
-
Use as is: In many cross-coupling reactions, the boroxine is an active coupling partner.[1] For these applications, using the mixture of boronic acid and boroxine without any pre-treatment is often acceptable.
Thermal Stability and Degradation Pathways
The stability of this compound is a critical factor for its successful application in organic synthesis. The primary degradation pathways influenced by temperature are summarized below.
Summary of Temperature Effects on Stability
| Parameter | Effect of Increased Temperature | Recommended Mitigation Strategies |
| Boroxine Formation | Favors the formation of the cyclic trimer anhydride.[3] | Use anhydrous conditions for storage. Can be reversed by adding water. |
| Protodeboronation | Accelerates the rate of C-B bond cleavage.[1] | Lower reaction temperature, use anhydrous solvents, and choose a milder base. |
| Oxidation | Can increase the rate of oxidative degradation, especially in the presence of oxygen.[2] | Maintain an inert atmosphere (N₂ or Ar) during reactions and storage. |
Potential Degradation Pathways
The following diagram illustrates the main temperature-influenced degradation pathways for a generic arylboronic acid, which are applicable to this compound.
Caption: Potential temperature-influenced degradation pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Temperature Control
-
Degassing: Degas the reaction solvent (e.g., dioxane/water mixture) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Solvent and Base Addition: Add the degassed solvent and the base (e.g., K₂CO₃).
-
Boronic Acid Addition: Add the this compound.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
KingProlly. (2025). How is boron anhydride produced?. Retrieved from [Link]
- González, J. E., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(1), 137-142.
- Bordwell, F. G., & Cooper, G. D. (1952). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 17(5), 669-679.
- MDPI. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(15), 3075.
- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 30(9), 3203-3204.
-
University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1345.
- Domańska, U., et al. (2018). Solubility temperatures of phenylboronic acid (1) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart. Journal of Molecular Liquids, 269, 769-777.
- National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
-
University of California, Berkeley. (n.d.). Chemical Storage Guide. Retrieved from [Link]
- Wang, Q., et al. (2020). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Thermal Analysis and Calorimetry, 141, 1939-1948.
-
American Chemical Society. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33688059.
- Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2018).
- Bi, X.-H., et al. (2019). Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers, 6(1), 121-124.
-
Angene Chemical. (2021). Safety Data Sheet - (2-(Methylsulfonyl)phenyl)boronic acid. Retrieved from [Link]
- Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
- National Center for Biotechnology Information. (2014). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. Computational and Theoretical Chemistry, 1032, 2-10.
-
Chem-Impex. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
- MDPI. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation.
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Homocoupling of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methyl-3-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the undesired homocoupled biaryl byproduct. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your target compound.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl. In the context of your work with this compound, this would result in the formation of 2,2'-dimethyl-3,3'-bis(methylsulfonyl)-1,1'-biphenyl. This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your boronic acid, thereby lowering the potential yield of your desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography challenging and time-consuming.
-
Inaccurate Stoichiometry: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of your coupling partner.
Q2: What are the primary mechanistic pathways for boronic acid homocoupling?
A2: There are two predominant mechanisms responsible for boronic acid homocoupling in palladium-catalyzed reactions:
-
Oxygen-Mediated Homocoupling: This is often the most significant contributor. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1][2][3] The key step involves the formation of a palladium peroxo complex, which reacts with the boronic acid.[1][2][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[5][6] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the cost of your starting material.[5][6]
It's important to note that electron-deficient arylboronic acids, such as this compound with its electron-withdrawing methylsulfonyl group, can be more susceptible to homocoupling.[7]
Troubleshooting Common Issues
Problem 1: Significant formation of the homocoupled byproduct is observed by LC-MS or TLC.
Cause: The most likely culprit is the presence of dissolved oxygen in your reaction mixture.
Solution: Rigorous Degassing of Solvents and Reaction Mixture
Excluding oxygen is critical to suppress homocoupling.[8]
-
Inert Gas Sparging: Before adding your catalyst and reagents, bubble an inert gas like argon or nitrogen through your solvent for at least 15-30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is more effective at displacing dissolved oxygen.[8]
-
Freeze-Pump-Thaw Cycles: For the most rigorous oxygen removal, especially for sensitive reactions, perform three to five freeze-pump-thaw cycles on your solvent. This involves freezing the solvent, applying a vacuum to remove gases from the solid, and then thawing under an inert atmosphere.
-
Maintain an Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of an inert gas.
Experimental Protocol: Inert Gas Sparging
-
Combine your this compound, aryl halide, and base in a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add your degassed solvent via syringe.
-
Insert a long needle connected to the inert gas line below the surface of the liquid and bubble the gas through the solution for another 15-20 minutes.
-
While maintaining a positive flow of inert gas, add your palladium catalyst.
-
Heat the reaction to the desired temperature.
Problem 2: Homocoupling is still significant even after thorough degassing.
Cause: The choice of catalyst, base, or other reaction parameters may be promoting the homocoupling pathway.
Solution: Optimize Reaction Conditions
Several factors beyond oxygen can influence the extent of homocoupling. Consider the following adjustments:
Table 1: Optimization Strategies to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂). | Pd(0) catalysts can directly enter the cross-coupling catalytic cycle without the initial reduction step that consumes the boronic acid.[5][6] |
| Base | Use a weaker base like K₂CO₃ or KF, or a non-coordinating base like Cs₂CO₃ or K₃PO₄.[9][10] | Strong bases can accelerate the formation of the borate species, which is necessary for transmetalation, but can also favor side reactions.[11][12][13] The choice of base is often empirical and may require screening. |
| Solvent | Aprotic solvents like toluene, dioxane, or THF are commonly used.[14] The use of aqueous mixtures can sometimes accelerate the desired reaction, but can also increase the rate of side reactions if not properly degassed.[15] | The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[15][16] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can sometimes disfavor the homocoupling side reaction relative to the desired cross-coupling.[17] |
| Additives | Consider the addition of a mild reducing agent like potassium formate. | This can help to keep the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that can promote homocoupling.[8] |
| Order of Addition | Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes be beneficial.[3] | This allows for the formation of the active Pd(0) catalyst and the oxidative addition complex before the boronic acid is introduced, potentially minimizing its exposure to conditions that favor homocoupling. |
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Advanced Troubleshooting
Problem 3: My boronic acid appears to be degrading over the course of the reaction.
Cause: Besides homocoupling, boronic acids can undergo other side reactions like protodeboronation, especially in the presence of water and base.[5]
Solution: Consider Using a Boronic Ester
Boronic esters, such as the pinacol ester (Bpin), are generally more stable than their corresponding boronic acids.[5][6]
-
Increased Stability: The pinacol protecting group reduces the Lewis acidity of the boron atom, making the compound less susceptible to degradation pathways like protodeboronation.[5]
-
Preparation: You can synthesize the pinacol ester of this compound from the corresponding aryl halide via a Miyaura borylation reaction.[5]
Diagram 2: Workflow for Minimizing Homocoupling
Caption: A systematic workflow for troubleshooting and minimizing boronic acid homocoupling.
By methodically addressing the factors of oxygen exclusion, reaction parameter optimization, and the stability of the boron reagent, you can effectively minimize the homocoupling of this compound and achieve higher yields of your desired cross-coupled product.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. In Organometallics in Synthesis (pp. 1-40). Springer, Berlin, Heidelberg.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(28), 8476–8484. [Link]
-
d'Halluin, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]
-
Bhattacharjee, D., et al. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 5(25), 15476–15485. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834–1843. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ResearchGate. [Link]
-
Chen, Y., et al. (2017). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. ResearchGate. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
ARODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]
-
Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896–1904. [Link]
-
Savage, S. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(22), 14736–14744. [Link]
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Murray, P. (n.d.). Case Study: Knowledge Based Problem Solving. Catalysis Consulting. Retrieved from [Link]
-
Boroncore. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Retrieved from [Link]
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Technical Support Center: High-Yield Synthesis of Hindered Biaryls with 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the high-yield synthesis of sterically hindered biaryls utilizing 2-Methyl-3-(methylsulfonyl)phenylboronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research and development.
Introduction: The Challenge of Steric Hindrance
The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, is a significant challenge in organic synthesis. These motifs are crucial in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but steric congestion around the coupling sites can dramatically hinder the reaction rate and efficiency.[1][2][3] This often leads to low yields and the formation of undesired side products.
The use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has become essential to overcome these steric barriers.[4][5][6] The choice of boronic acid is also critical. This compound offers unique electronic and steric properties that can be leveraged for the successful synthesis of challenging biaryl structures. The methylsulfonyl group, being electron-withdrawing, can influence the reactivity of the boronic acid, while the ortho-methyl group contributes to the steric profile of the molecule.
This guide will walk you through common issues and provide actionable solutions for your experiments with this specific reagent.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low conversion of my starting materials?
A1: Low conversion in sterically hindered Suzuki-Miyaura couplings is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The choice of palladium precursor and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[7]
-
Expert Insight: The key is to facilitate the rate-limiting steps of the catalytic cycle: oxidative addition and reductive elimination.[8] Bulky, electron-rich ligands promote the formation of the active monoligated palladium species and accelerate reductive elimination.[8]
-
Recommendation: Switch to a more robust catalyst system. Buchwald-type biaryl phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are highly recommended.[6][7] Pre-formed palladium catalysts incorporating these ligands can also offer superior activity.[5][9]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[10][11] For hindered couplings, a stronger base is often required.
-
Recommendation: If you are using weaker bases like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[7] These bases are more effective in promoting the formation of the boronate species necessary for transmetalation.
-
-
Suboptimal Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.[7]
-
Caution: Be mindful that excessive heat can lead to catalyst decomposition or undesired side reactions like protodeboronation. A careful optimization of the reaction temperature is often necessary.
-
Q2: I'm seeing significant amounts of homocoupling of my aryl halide. How can I minimize this?
A2: Homocoupling is a common side reaction, especially with electron-rich aryl halides. It can be promoted by the presence of oxygen or by certain palladium species.
-
Thorough Degassing is Crucial: Oxygen can facilitate the homocoupling of aryl halides.
-
Protocol: Ensure your reaction mixture is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[12]
-
-
Choice of Palladium Source: The oxidation state of the initial palladium source can influence the extent of homocoupling.
-
Expert Insight: Using a Pd(0) source (e.g., Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂) as the in-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[12] Highly active pre-catalysts are also designed to cleanly generate the active Pd(0) species.
-
Q3: Protodeboronation of this compound seems to be a major side reaction. What can I do to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant challenge with many boronic acids.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7]
-
Workflow: You can either synthesize the pinacol ester of this compound in a separate step or consider in-situ formation if your reaction conditions allow.
-
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation, especially in the presence of a base.
-
Recommendation: While some Suzuki-Miyaura reactions benefit from the presence of a small amount of water, if protodeboronation is a major issue, ensure that your solvents and reagents are anhydrous.[13] Perform the reaction under a dry, inert atmosphere.
-
Q4: What is the role of the methylsulfonyl group in the reactivity of this compound?
A4: The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group. This has several implications for the Suzuki-Miyaura coupling:
-
Electronic Effect: The electron-withdrawing nature of the sulfonyl group can increase the Lewis acidity of the boron atom, potentially influencing the rate of transmetalation. While typically electron-donating groups on the boronic acid accelerate this step, the overall electronic balance of the system is complex and substrate-dependent.
-
Solubility: The sulfonyl group can enhance the solubility of the boronic acid and subsequent intermediates in polar organic solvents, which can be beneficial for reaction kinetics.[14]
-
Potential for Directed Ortho-Metalation: In synthetic routes to the boronic acid itself, the sulfonyl group can act as a directing group for ortho-lithiation, facilitating the introduction of the boronic acid moiety.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a step-by-step workflow to diagnose and resolve issues of low or no product yield.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Dominant Side Reactions
This guide helps to identify and mitigate common side reactions.
Caption: Decision tree for mitigating side reactions.
Experimental Protocols
General Protocol for a High-Yield Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Hindered Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the hindered aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst followed by the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst and Base Screening
The following table provides a hypothetical example of a catalyst and base screen for a challenging coupling. This illustrates a systematic approach to optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene | 110 | <5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Na₂CO₃ (2) | Toluene | 110 | 35 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 78 |
| 4 | SPhos Pd G3 (2) | - | K₃PO₄ (3) | Toluene | 110 | 85 |
| 5 | SPhos Pd G3 (2) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 92 |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update and expand this resource. We are committed to supporting your success in the synthesis of complex and valuable molecules.
References
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
- Dialkylbiaryl phosphine ligands. Wikipedia.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
- Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis. BenchChem.
- A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. PubMed.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester...
- 3-Indolylphosphines as ligand for palladium in Suzuki–Miyaura coupling reaction of chloroarenes: substituent effects. Semantic Scholar.
- Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Technical University of Munich.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Palladium-Catalyzed Suzuki-Miyaura Cross-couplings of Sulfonyl Chlorides and Boronic Acids.
- Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradi
- Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem.
- 2-(Methylsulfonyl)phenylboronic acid. Chem-Impex.
- Suzuki Coupling. Organic Chemistry Portal.
- Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
- Technical Support Center: Suzuki Coupling with 2-Methylpropylboronic Acid. BenchChem.
- Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- 2-(Methylsulfonyl)phenylboronic acid AldrichCPR. Sigma-Aldrich.
- This compound. BLD Pharm.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 2-Methoxy-3-(trimethylsilyl)phenylboronic acid.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
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- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the successful coupling of all substrates is not a given. Sterically hindered and electronically deactivated coupling partners, such as 2-Methyl-3-(methylsulfonyl)phenylboronic acid, present significant challenges to standard palladium catalyst systems. The ortho-methyl group introduces steric bulk around the boron center, hindering the crucial transmetalation step, while the meta-sulfonyl group, a strong electron-withdrawing group, deactivates the phenyl ring, making oxidative addition more difficult.
This guide provides a comparative analysis of various palladium catalyst systems for the effective coupling of this challenging substrate. We will delve into the rationale behind catalyst selection, present supporting experimental data from the literature, and provide detailed protocols to empower researchers in drug development and organic synthesis to overcome this synthetic hurdle.
The Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The successful Suzuki-Miyaura coupling of this compound hinges on a catalyst system that can effectively address two key issues:
-
Steric Hindrance: The methyl group at the C2 position physically obstructs the approach of the palladium complex to the boronic acid, slowing down the transmetalation step in the catalytic cycle.
-
Electronic Deactivation: The sulfonyl group at the C3 position withdraws electron density from the aromatic ring, making the boronic acid a poorer nucleophile and thus less reactive in the transmetalation step.
To overcome these challenges, the palladium catalyst must be highly active and possess specific structural features. The choice of ligand coordinated to the palladium center is therefore of paramount importance.
Comparative Analysis of Leading Palladium Catalyst Systems
The most effective catalysts for this type of transformation are typically characterized by bulky, electron-rich ligands that promote the formation of a monoligated, coordinatively unsaturated palladium(0) species. This active catalyst readily undergoes oxidative addition and facilitates the otherwise difficult transmetalation. Below, we compare several classes of highly effective palladium catalysts.
Buchwald-Type Phosphine Ligands
The research group of Stephen L. Buchwald has developed a vast portfolio of bulky, electron-rich biarylphosphine ligands that have revolutionized cross-coupling chemistry. For sterically hindered and electron-poor substrates, ligands such as SPhos, XPhos, and RuPhos are often the catalysts of choice.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand is known for its general applicability and high reactivity in a wide range of Suzuki-Miyaura couplings. The bulky dicyclohexylphosphino group and the electron-donating methoxy groups on the biphenyl backbone create a highly active catalyst.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even bulkier than SPhos due to the presence of three isopropyl groups on the biphenyl scaffold. This increased steric hindrance can be advantageous for promoting reductive elimination and preventing catalyst decomposition, often leading to higher yields with challenging substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos combines the features of bulky phosphine and electron-rich alkoxy substituents. It is particularly effective for coupling unactivated and sterically demanding aryl chlorides and for reactions involving heteroaromatic coupling partners.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form very stable bonds with the metal center and are strong sigma-donors, which can enhance the catalytic activity. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a well-known class of palladium-NHC precatalysts.
-
PEPPSI-IPr: This catalyst features a bulky IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. The pyridine ligand in the precatalyst is readily displaced, generating the active catalytic species. PEPPSI-IPr is known for its high thermal stability and efficiency in coupling sterically hindered substrates.
-
PEPPSI-IPr-IPent: This is a more recent generation of PEPPSI catalysts, featuring an even bulkier isopentyl-substituted IPr ligand. The increased steric bulk can further enhance catalyst performance in particularly challenging couplings.
Performance Data Summary
The following table summarizes typical performance data for the coupling of sterically hindered boronic acids with various coupling partners using the discussed catalyst systems, as reported in the chemical literature. Note that optimal conditions and yields will vary depending on the specific aryl halide coupling partner.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Typical Reaction Conditions | Typical Yields for Hindered Couplings | Key Advantages |
| Buchwald System | SPhos | 1-2 | 80-110 °C, Toluene/Water or Dioxane/Water, K3PO4 or K2CO3 | 85-98% | High generality, commercially available. |
| Buchwald System | XPhos | 1-2 | 80-110 °C, Toluene/Water or Dioxane/Water, K3PO4 or K2CO3 | 90-99% | Excellent for very hindered substrates. |
| Buchwald System | RuPhos | 1-2 | 80-110 °C, Toluene/Water or Dioxane/Water, K3PO4 or K2CO3 | 88-97% | Effective for heteroaryl couplings. |
| PEPPSI System | PEPPSI-IPr | 1-3 | 80-120 °C, Dioxane or THF, K3PO4 or CsF | 80-95% | High thermal stability, easy to handle. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (XPhos)
Caption: Workflow for Suzuki-Miyaura coupling using a Buchwald ligand.
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI Catalyst (PEPPSI-IPr)
Procedure:
-
To a dry microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv).
-
Add PEPPSI-IPr (0.03 mmol, 3 mol%).
-
Add degassed tetrahydrofuran (THF, 5 mL).
-
Seal the vial and place it in a preheated oil bath at 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Rationale for Catalyst Selection
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The efficacy of the ligands discussed above lies in their ability to promote the key steps of this cycle, particularly for challenging substrates.
Caption: Classification of ligands for challenging Suzuki-Miyaura couplings.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, standard palladium catalysts are often inadequate. The use of advanced catalyst systems featuring bulky, electron-rich ligands is crucial for achieving high yields and efficient reaction times.
-
For general robustness and high yields, catalyst systems based on XPhos or SPhos with a suitable palladium precursor like Pd(OAc)2 or Pd2(dba)3 are highly recommended. These systems have a proven track record for a wide range of challenging couplings.
-
For reactions requiring high thermal stability or for researchers who prefer a well-defined, air-stable precatalyst, PEPPSI-IPr is an excellent choice. Its ease of handling and high activity make it a valuable tool in the synthetic chemist's arsenal.
Ultimately, the optimal catalyst system may require some screening of reaction conditions (base, solvent, temperature). However, the catalyst systems presented in this guide represent the state-of-the-art for this type of transformation and provide a strong starting point for any synthetic campaign involving this compound and related challenging substrates.
References
-
Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids with and without an Ortho-Substituent Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation for Suzuki-Miyaura Cross-Coupling Reactions Source: Organometallics URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Accounts of Chemical Research URL: [Link]
A Comparative Guide to the Reactivity of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of a Boron Reagent
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The success of this powerful reaction hinges on the judicious selection of its key components, none more so than the organoboron reagent. For professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that profoundly impacts reaction efficiency, scalability, and the purity of the final product.
This guide provides an in-depth, objective comparison between 2-Methyl-3-(methylsulfonyl)phenylboronic acid and its pinacol ester derivative. We will delve into the fundamental trade-offs between reactivity and stability, supported by mechanistic insights and representative experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its pinacol ester is a classic chemical balancing act between reactivity and stability.[1]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[2][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid's empty p-orbital, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at a cost. Boronic acids are more susceptible to decomposition pathways like protodeboronation (loss of the boron group) and oxidative degradation.[1] They also have a propensity to undergo dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and reaction kinetics.[4]
-
Boronate Esters: The pinacol group effectively shields the boron atom, rendering the molecule significantly more stable to air and moisture.[5] This translates to a longer shelf-life and greater ease of handling.[1][5] They are often crystalline solids that are more amenable to purification by standard silica gel chromatography.[1][6] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[1][2]
Caption: Equilibrium between boronic acid, its boroxine trimer, and the pinacol ester.
Physicochemical Properties, Handling, and Purification
| Property | This compound | This compound Pinacol Ester |
| Stability | Lower. Susceptible to dehydration to boroxine and protodeboronation, especially under aqueous basic conditions.[1][7] | High. The pinacol group protects the boron center, leading to excellent shelf-life and stability during workup.[3][5] |
| Handling | Requires careful handling, often under an inert atmosphere for long-term storage to prevent degradation.[4] | Can be handled on the benchtop for routine procedures. Less hygroscopic and more robust.[1] |
| Physical Form | Typically a solid. | Often a crystalline solid, which is easier to weigh and handle accurately.[1] |
| Purification | Purification by standard silica gel chromatography can be challenging due to high polarity and potential for decomposition on the column.[4][8] Recrystallization or derivatization may be necessary.[8] | Generally amenable to purification by silica gel chromatography.[5][6] However, prolonged exposure can still cause some hydrolysis.[4] Using boric acid-treated silica can mitigate this.[9] |
The electron-withdrawing nature of the methylsulfonyl group on the aromatic ring can enhance the Lewis acidity of the boron atom, potentially increasing the reactivity of both the boronic acid and the ester compared to electron-neutral analogues.[10] However, the relative reactivity difference between the acid and the ester will be maintained.
Reactivity Comparison in a Representative Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, we present a comparative study of the coupling of each boron reagent with a model aryl bromide, 4-bromoanisole.
Reaction Scheme: (Image of the Suzuki-Miyaura coupling of this compound/pinacol ester with 4-bromoanisole)
Caption: General scheme for the comparative Suzuki-Miyaura coupling experiment.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a self-validating system designed to provide a direct comparison of reactivity.
-
Reagent Preparation:
-
To two separate oven-dried Schlenk flasks (Flask A and Flask B) under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and 2 M aqueous sodium carbonate solution (2.0 mL).
-
-
Boron Reagent Addition:
-
To Flask A , add this compound (1.2 mmol, 1.2 equiv).
-
To Flask B , add this compound pinacol ester (1.2 mmol, 1.2 equiv).
-
-
Reaction Execution:
-
Add toluene (5.0 mL) to each flask.
-
Immerse both flasks in a preheated oil bath at 90 °C.
-
Stir the reaction mixtures vigorously.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress at 1h, 2h, 4h, and 8h by withdrawing small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS to determine the conversion percentage.
-
-
Workup (after completion or 8h):
-
Cool the reaction mixtures to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
-
Expected Results and Discussion
| Time Point | Conversion % (Boronic Acid) | Conversion % (Pinacol Ester) | Observations |
| 1 Hour | ~75% | ~30% | The boronic acid shows a significantly faster initial reaction rate.[1][2] |
| 2 Hours | >95% | ~60% | The boronic acid reaction is nearing completion. |
| 4 Hours | ~98% (Complete) | ~90% | The pinacol ester reaction continues to progress steadily. |
| 8 Hours | ~98% | >98% (Complete) | Both reactions reach full conversion, but the pinacol ester requires a longer reaction time.[2] |
| Isolated Yield | Good to Excellent | Excellent | The pinacol ester may provide a slightly higher and more reproducible isolated yield due to its superior initial purity and stability during the reaction.[3] |
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): A robust, general-purpose catalyst suitable for a wide range of Suzuki couplings.
-
Base (Na₂CO₃): A common, moderately strong inorganic base sufficient to activate the boron reagent for transmetalation.
-
Solvent System (Toluene/Water): A biphasic system that facilitates the dissolution of both organic and inorganic reagents. It is widely believed that under these aqueous basic conditions, the pinacol ester may partially hydrolyze in situ to the more reactive boronic acid, although direct transmetalation from the ester is also a viable pathway.[1][11]
-
Excess Boron Reagent (1.2 equiv): Used to drive the reaction to completion and to compensate for any potential decomposition of the boronic acid.
Caption: The Suzuki-Miyaura cycle, highlighting the rate-determining transmetalation step.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being definitively "better," but rather which is more suitable for a given application.
Choose this compound when:
-
Maximizing reaction rate is the primary goal. [1]
-
The reagent can be used relatively quickly after synthesis or has been stored under strict inert conditions.
-
The subsequent synthetic steps do not require an exceptionally pure intermediate from the coupling reaction.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical. [1][3]
-
High purity of the boron reagent is essential for a clean reaction profile and reproducible results, particularly in multi-step syntheses or medicinal chemistry campaigns.[5]
-
The reaction is part of an automated or high-throughput workflow where reagent robustness is paramount.[1]
-
Chromatographic purification of the boron reagent itself is required before use.[6]
For most applications in drug development and process chemistry, the enhanced stability, reliability, and ease of purification offered by the pinacol ester make it the superior choice, despite the potential for longer reaction times. The predictability and reproducibility it affords often outweigh the faster kinetics of the more temperamental boronic acid.
References
- Al-Zoubi, R. M. (2014). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Poster Board #1276. (n.d.).
- Journal of Organic Chemistry. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.
- Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.
- Bernardini, R., et al. (2009).
- Scientific Update. (2022). Born again Boron.
- BenchChem. (n.d.).
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD..
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Chem-Impex. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Chem-Impex.
- Chemrio. (n.d.). 2-(Methanesulfonyl)phenylboronic acid; 2-(Methylsulfonyl)benzeneboronic Acid. Chemrio.
- Sigma-Aldrich. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of 2,3-Disubstituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, 2,3-disubstituted phenylboronic acids represent a critical class of building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures is unparalleled. However, the inherent steric hindrance posed by substituents at the 2- and 3-positions presents a significant synthetic challenge, often leading to variable and suboptimal yields. This guide provides an in-depth comparative analysis of the primary synthetic routes to these valuable compounds, offering field-proven insights and experimental data to aid researchers in selecting the most effective methodology for their specific needs.
The Challenge of Steric Hindrance in Arylboronic Acid Synthesis
The proximity of two substituents to the boronic acid moiety in 2,3-disubstituted phenylboronic acids creates a sterically congested environment. This congestion can impede the approach of reagents to the reaction center, thereby affecting the efficiency of both the formation of the carbon-boron bond and subsequent cross-coupling reactions. Consequently, traditional synthetic methods often require careful optimization of catalysts, ligands, and reaction conditions to achieve satisfactory yields. This guide will dissect three principal synthetic strategies: the Grignard Reaction, Miyaura Borylation, and Iridium-Catalyzed C-H Borylation, evaluating their respective strengths and weaknesses in the context of synthesizing these sterically demanding molecules.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route can have a profound impact on the yield and purity of the desired 2,3-disubstituted phenylboronic acid. Below, we compare the performance of the most common methods, supported by experimental data from the literature.
The Grignard Reaction: A Classic Approach
The reaction of a Grignard reagent, formed from an aryl halide, with a trialkyl borate followed by hydrolysis is a long-established method for synthesizing boronic acids.[1] While effective for many substrates, its application to sterically hindered systems can be limited by the initial formation of the Grignard reagent, which can be sluggish for ortho-substituted aryl halides.
Causality Behind Experimental Choices: The success of the Grignard method hinges on the successful formation of the organomagnesium intermediate. The choice of solvent, typically an ether such as THF or diethyl ether, is critical to stabilize the Grignard reagent. The reaction with the trialkyl borate is performed at low temperatures to prevent over-addition and the formation of borinic acid byproducts.
Yield Performance: For some sterically hindered systems, such as the synthesis of 2,6-dimethylphenylboronic acid, optimization of the Grignard protocol can lead to acceptable yields.[2] However, for substrates with more complex or sensitive functional groups, the reactivity of the Grignard reagent can lead to side reactions and lower yields. For instance, the synthesis of 2-bromo-6-methylisonicotinaldehyde via a Grignard reaction reports a yield in the range of 60-70%, which, while respectable, may not be optimal for all applications.
Miyaura Borylation: The Workhorse of Modern Synthesis
The palladium-catalyzed Miyaura borylation has become a cornerstone for the synthesis of arylboronic esters due to its mild reaction conditions and broad functional group tolerance.[2] This method involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron.
Causality Behind Experimental Choices: The key to a successful Miyaura borylation lies in the selection of the palladium catalyst, ligand, and base. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of the diboron reagent is also critical. While B₂pin₂ is widely used, its steric bulk can be detrimental when reacting with already crowded aryl halides.
Yield Performance: The impact of the diboron reagent is starkly illustrated in the synthesis of the boronic ester of 2-methoxy-5-nitrophenylbromide. The use of the sterically demanding bis(pinacolato)diboron resulted in a modest 20% yield. In contrast, switching to the less hindered bis(neopentyl glycolato)diboron led to a significantly improved yield of 72%.[3] This demonstrates a clear strategy for overcoming steric limitations in Miyaura borylation. Furthermore, recent advancements have shown that for some sterically hindered substrates, full conversion can be achieved at room temperature in water, highlighting the evolving efficiency of this method.[4]
| Substrate | Diboron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Methoxy-5-nitrophenylbromide | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | DMSO | 20 | [3] |
| 2-Methoxy-5-nitrophenylbromide | Bis(neopentyl glycolato)diboron | PdCl₂(dppf) | KOAc | DMSO | 72 | [3] |
| Various Sterically Hindered Aryl Bromides | Bis(pinacolato)diboron | Pd(dba)₂/PCy₃ | K₃PO₄ | Water (with TPGS-750-M) | High Conversion | [4] |
Iridium-Catalyzed C-H Borylation: A Modern and Direct Approach
Direct C-H borylation catalyzed by iridium complexes represents a paradigm shift in the synthesis of arylboronic acids. This method avoids the pre-functionalization required for Grignard and Miyaura reactions (i.e., the presence of a halogen).[5] The regioselectivity of the reaction is often governed by steric factors, making it potentially well-suited for the synthesis of certain 2,3-disubstituted phenylboronic acids.
Causality Behind Experimental Choices: Iridium catalysts, in conjunction with specific ligands like bipyridines, are uniquely capable of activating C-H bonds for borylation. The reaction conditions are typically mild, and the regioselectivity is controlled by directing the borylation to the least sterically hindered C-H bond.[6]
Yield Performance: This method has been shown to be effective for a wide range of arenes, with reported yields of up to 87%.[7] For 1,2,3-trisubstituted arenes, the selectivity is dictated by the steric environment, which can be leveraged to synthesize specific isomers of 2,3-disubstituted phenylboronic acids. However, achieving precise regioselectivity in complex molecules can be challenging and may require careful substrate design or the use of directing groups.
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the Grignard and Miyaura borylation routes are presented below.
Protocol 1: Grignard Synthesis of a 2,3-Disubstituted Phenylboronic Acid (General Procedure)
Caption: Workflow for the Grignard synthesis of phenylboronic acids.
Materials and Equipment:
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
2,3-Disubstituted aryl bromide or iodide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Grignard Reagent: a. To a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents). b. Add a small portion of a solution of the 2,3-disubstituted aryl halide (1.0 equivalent) in anhydrous ether or THF via the dropping funnel. c. If the reaction does not initiate, gentle warming or the addition of a small crystal of iodine may be necessary. d. Once the reaction begins, add the remaining aryl halide solution dropwise to maintain a gentle reflux. e. After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: a. Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous ether or THF dropwise, maintaining the temperature below -70 °C. c. After the addition, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Workup and Purification: a. Quench the reaction by carefully adding it to a stirred solution of hydrochloric acid at 0 °C. b. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. d. Purify the crude product by recrystallization or column chromatography to yield the 2,3-disubstituted phenylboronic acid.
Protocol 2: Miyaura Borylation for Sterically Hindered Aryl Halides
Caption: General workflow for Miyaura borylation of aryl halides.
Materials and Equipment:
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
2,3-Disubstituted aryl halide
-
Bis(neopentyl glycolato)diboron or Bis(pinacolato)diboron
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., DMSO, dioxane)
Procedure:
-
Reaction Setup: a. To a Schlenk flask under an inert atmosphere, add the 2,3-disubstituted aryl halide (1.0 equivalent), the diboron reagent (1.1-1.5 equivalents), and the base (e.g., potassium acetate, 3.0 equivalents). b. Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%). c. Add the anhydrous solvent (e.g., DMSO).
-
Reaction: a. Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. b. Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with water. b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to afford the pure 2,3-disubstituted phenylboronic ester. e. If the free boronic acid is desired, the ester can be hydrolyzed under acidic or basic conditions.
Conclusion and Future Outlook
The synthesis of 2,3-disubstituted phenylboronic acids remains a challenging yet crucial endeavor for the advancement of drug discovery and materials science. This guide has demonstrated that while the classic Grignard method can be effective, the palladium-catalyzed Miyaura borylation offers superior functional group tolerance and often higher yields, particularly when sterically less demanding diboron reagents are employed. The emerging field of iridium-catalyzed C-H borylation presents an exciting, more direct route, though challenges in regioselectivity for complex substrates persist.
For researchers tackling the synthesis of these sterically hindered building blocks, a careful consideration of the substrate's electronic and steric properties is paramount. For many applications, the Miyaura borylation with bis(neopentyl glycolato)diboron currently represents the most robust and high-yielding approach. As catalyst and ligand design continues to evolve, we can anticipate even more efficient and selective methods for the synthesis of these valuable compounds in the future.
References
- Lipshutz, B. H., Ghorai, S. (2012).
- Thompson, A. S., et al. (2005). An efficient synthesis of sterically hindered arylboronic acids. Tetrahedron Letters, 46(10), 1671-1674.
- Hartwig, J. F., et al. (2012). Pd-catalyzed oxidative ortho-C-H borylation of arenes. Journal of the American Chemical Society, 134(2), 1234-1237.
- Ishiyama, T., Miyaura, N., Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate. Journal of the American Chemical Society, 124(3), 390-391.
- Robbins, D. W., Hartwig, J. F. (2011). Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation.
- Miyaura, N., Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., Trice, S. L., & Kennedy, S. M. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8698.
- Itami, K., et al. (2018). Polymeric Iridium Catalysts for C–H Borylation of Arenes under Batch and Continuous Flow Conditions.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Miyaura, N., Ishiyama, T. (2002). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
Sources
- 1. Trialkoxysilane-Induced Iridium-Catalyzed para-Selective C-H Bond Borylation of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Sulfonyl-Containing Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, phenylboronic acids are indispensable reagents. Their utility in Suzuki-Miyaura cross-coupling reactions and as pharmacophores that can form reversible covalent bonds with biological targets has cemented their importance. However, the inherent instability of the boronic acid moiety, particularly its susceptibility to oxidative and protic degradation, presents a significant challenge for formulation, storage, and in vivo applications. This guide provides a detailed comparison of the stability of sulfonyl-containing phenylboronic acids, a class of compounds designed to address these stability concerns, against other substituted phenylboronic acids. We will delve into the mechanistic underpinnings of their stability and provide robust experimental protocols for their evaluation.
The Stability Challenge of Phenylboronic Acids
Phenylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. While the boronate form is often more reactive in desired transformations, it is also more susceptible to degradation. The two primary degradation pathways are:
-
Oxidative Deboronation: This irreversible process involves the cleavage of the carbon-boron bond by reactive oxygen species (ROS), yielding the corresponding phenol and boric acid. This is a major concern in biological systems where ROS are prevalent.[1][2][3]
-
Protodeboronation: This reaction involves the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding arene and boric acid. This can be a significant side reaction in both acidic and basic aqueous conditions.[4]
The stability of a phenylboronic acid is therefore a critical parameter influencing its shelf-life, reaction efficiency, and therapeutic potential.
The Sulfonyl Group Advantage: A Mechanistic Perspective
The introduction of strong electron-withdrawing groups (EWGs) onto the phenyl ring is a common strategy to modulate the properties of phenylboronic acids. The sulfonyl (-SO₂R) and sulfonamide (-SO₂NR₂) groups are potent EWGs that significantly influence the stability of the boronic acid moiety through a combination of electronic effects.
Impact on Acidity (pKa)
The Lewis acidity of the boron center is a key determinant of the position of the equilibrium between the boronic acid and the boronate. EWGs, like the sulfonyl group, increase the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. This means that the more stable trigonal form is favored at a lower pH.
Experimental data confirms this trend. For instance, the pKa of phenylboronic acid is approximately 8.8, whereas 4-(N-allylsulfamoyl)phenylboronic acid and a sulfonyl-substituted phenylboronic acid exhibit pKa values of 7.4 and 7.1, respectively. This shift of 1.4 to 1.7 pH units is a direct consequence of the electron-withdrawing nature of the sulfonyl and sulfonamide groups.
Enhancing Oxidative Stability
A seminal study revealed a crucial principle: diminishing the electron density on the boron atom can significantly enhance oxidative stability.[2][5] This is because the rate-limiting step in oxidative deboronation involves the formation of a transient species with a developing p-orbital on the boron atom. By withdrawing electron density, the sulfonyl group destabilizes this transition state, thereby slowing down the rate of oxidation. This provides a strong theoretical basis for the enhanced stability of sulfonyl-containing phenylboronic acids in oxidative environments.
Comparative Stability Analysis: Experimental Evidence
While a comprehensive head-to-head comparison of the stability of a wide range of substituted phenylboronic acids under identical conditions is not extensively documented in a single study, we can synthesize data from various sources and propose a robust experimental framework for direct comparison.
pKa Comparison of Phenylboronic Acids with Electron-Withdrawing Groups
| Substituent | Position | pKa | Reference |
| -H | - | 8.83 | [6] |
| -SO₂NH-allyl | 4 | 7.4 | |
| -SO₂-R | 4 | 7.1 | |
| -NO₂ | 4 | 7.23 | |
| -CN | 4 | 7.7 | |
| -CF₃ | 4 | 8.0 | [7] |
| -F | 4 | 8.77 | [8] |
This table clearly demonstrates that sulfonyl and sulfonamide groups are among the most effective substituents for lowering the pKa of phenylboronic acid, comparable to the well-known nitro group.
Proposed Experimental Comparison of Oxidative Stability
To provide a definitive comparison, a standardized oxidative stability assay is crucial. The following protocol, adapted from established methodologies, allows for the direct comparison of different phenylboronic acids.[9][10][11]
Experimental Protocol: Oxidative Stability Assay using ¹H NMR Spectroscopy
Objective: To determine and compare the rate of oxidative deboronation of various substituted phenylboronic acids in the presence of hydrogen peroxide.
Materials:
-
Substituted phenylboronic acids (e.g., 4-sulfonamidophenylboronic acid, 4-nitrophenylboronic acid, 4-cyanophenylboronic acid, and phenylboronic acid as a control)
-
Deuterated phosphate-buffered saline (PBS, pH 7.4)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
NMR tubes
-
600 MHz NMR spectrometer
Procedure:
-
Sample Preparation: Prepare 2 mM solutions of each boronic acid in deuterated PBS (pH 7.4) containing 5% DMSO-d₆.
-
H₂O₂ Addition: To initiate the oxidation, add 1 equivalent of H₂O₂ to each boronic acid solution.
-
NMR Monitoring: Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
Data Analysis: Monitor the disappearance of the aromatic proton signals of the starting boronic acid and the appearance of the corresponding signals for the phenol product. Integrate the relevant peaks to determine the percentage of degradation over time.
-
Kinetic Analysis: Plot the percentage of remaining boronic acid against time to determine the degradation rate for each compound.
Expected Outcome: This experiment is expected to show that the sulfonyl-containing phenylboronic acid exhibits a significantly slower rate of degradation compared to phenylboronic acid and other phenylboronic acids with less potent electron-withdrawing groups.
Workflow for Comparative Stability Analysis
References
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A Researcher's Guide to Purity Assessment of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of reagents is not a matter of simple quality control; it is the bedrock upon which reliable and reproducible results are built. In the realm of modern organic synthesis, particularly in the widely employed Suzuki-Miyaura cross-coupling reactions, the integrity of boronic acid reagents is paramount.[1][2] Impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and the poisoning of expensive palladium catalysts.[3][4]
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 2-Methyl-3-(methylsulfonyl)phenylboronic acid. We will move beyond mere procedural lists to explore the underlying scientific principles, helping you to design robust, self-validating analytical workflows.
The Challenge: Understanding the Nature of Boronic Acids
A primary challenge in the analysis of any boronic acid is its propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2][5][6] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, leading to multiple peaks in chromatograms and complex NMR spectra. A successful purity assessment strategy must account for and manage this equilibrium.
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A Comparative Guide to the Synthetic Validation of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Derivatives
This guide provides an in-depth technical comparison of two distinct and viable synthetic routes for the preparation of 2-Methyl-3-(methylsulfonyl)phenylboronic acid, a key building block in contemporary drug discovery and materials science. The inherent value of this compound lies in its trifunctional nature, presenting methyl, methylsulfonyl, and boronic acid moieties on a phenyl scaffold, which allows for intricate molecular designs and participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]
The following sections will dissect two divergent synthetic strategies: a classical, multi-step approach rooted in traditional aromatic functionalization, and a more modern approach leveraging a direct C-H borylation via a radical-mediated pathway. Each route will be evaluated based on its chemical logic, potential yields, scalability, and the accessibility of starting materials. Detailed, step-by-step experimental protocols are provided to facilitate the practical application of these methodologies in a research setting.
Route 1: The Classical Approach via Halogen-Metal Exchange
This synthetic pathway employs a well-established sequence of aromatic functionalization reactions, beginning with a commercially available substituted toluene. The core of this strategy involves the introduction of a bromine atom as a handle for the eventual installation of the boronic acid functionality via a lithium-halogen exchange.
Synthetic Workflow: Classical Approach
Caption: Workflow for the classical synthesis of this compound.
Rationale and Experimental Considerations
The classical route commences with the regioselective synthesis of 2-bromo-3-nitrotoluene, which can be achieved through the nitration of 2-bromotoluene.[3][4] The nitro group is then reduced to an amine, yielding 2-bromo-3-methylaniline.[5] A critical step is the conversion of the aniline to the corresponding methyl thioether. This is accomplished via a Sandmeyer-type reaction, where the amine is first diazotized and then reacted with dimethyl disulfide to install the methylthio group.[6]
The subsequent oxidation of the thioether to the sulfone is a robust and high-yielding transformation, commonly effected by reagents such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8] The final step is a lithium-halogen exchange on the aryl bromide, followed by quenching with an electrophilic boron source like triisopropyl borate, and subsequent acidic workup to afford the desired boronic acid.[9][10] This classical approach, while lengthy, offers a high degree of control over the regiochemistry at each step.
Detailed Experimental Protocol: Classical Approach
Step 1: Synthesis of 2-Bromo-3-methylaniline from 2-Bromo-3-nitrotoluene
To a solution of 2-bromo-3-nitrotoluene (1.0 eq) in ethanol, stannous dichloride dihydrate (5.0 eq) is added. The mixture is heated to reflux for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and the pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered, and the filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-bromo-3-methylaniline.[5]
Step 2: Synthesis of 2-Bromo-1-methyl-3-(methylthio)benzene
2-Bromo-3-methylaniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of dimethyl disulfide (1.5 eq) in a suitable solvent, and the reaction is stirred at room temperature overnight. The mixture is extracted with diethyl ether, and the organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[6]
Step 3: Synthesis of 2-Bromo-1-methyl-3-(methylsulfonyl)benzene
To a solution of 2-bromo-1-methyl-3-(methylthio)benzene (1.0 eq) in dichloromethane at 0 °C, m-CPBA (2.2 eq) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is dried and concentrated to afford the sulfone.[8][11]
Step 4: Synthesis of this compound
A solution of 2-bromo-1-methyl-3-(methylsulfonyl)benzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product.[9][12]
Route 2: The Radical Borylation Approach
This more contemporary route offers a potentially more convergent and atom-economical synthesis. It hinges on the direct borylation of a C-H bond on the aromatic ring of a pre-formed aryl sulfone using a radical-based methodology.
Synthetic Workflow: Radical Borylation Approach
Caption: Workflow for the radical borylation synthesis of this compound.
Rationale and Experimental Considerations
This approach begins with the synthesis of 1-methyl-3-(methylsulfonyl)benzene. The most direct method for this is the Friedel-Crafts sulfonylation of toluene with methanesulfonyl chloride and a Lewis acid catalyst like aluminum chloride.[13][14] However, this reaction is known to produce a mixture of ortho, meta, and para isomers, with the para isomer typically predominating due to steric and electronic effects. Achieving a high yield of the desired meta isomer is a significant challenge and a major drawback of this route.
The key step in this pathway is the radical borylation of the C-H bond at the 2-position of 1-methyl-3-(methylsulfonyl)benzene. This transformation can be achieved using an N-heterocyclic carbene (NHC)-borane complex in the presence of a radical initiator, such as di-tert-butyl peroxide.[15][16][17] This method offers a direct route to the boronic acid derivative from the corresponding aryl sulfone, avoiding the need for a halogenated intermediate.
Detailed Experimental Protocol: Radical Borylation Approach
Step 1: Synthesis of 1-Methyl-3-(methylsulfonyl)benzene
To a cooled suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane, methanesulfonyl chloride (1.1 eq) is added dropwise. Toluene (1.0 eq) is then added slowly, and the reaction mixture is stirred at room temperature until the reaction is complete. The reaction is quenched by pouring it onto ice, and the product is extracted with dichloromethane. The organic layer is washed with water, dried, and concentrated. The isomeric mixture is then separated by column chromatography to isolate the meta isomer.[13][18]
Step 2: Synthesis of this compound
In a sealed tube, 1-methyl-3-(methylsulfonyl)benzene (1.0 eq), 1,3-dimethylimidazol-2-ylidene borane (NHC-borane, 1.5 eq), and di-tert-butyl peroxide (0.2 eq) are dissolved in an appropriate solvent (e.g., 1,4-dioxane). The mixture is degassed and heated at a high temperature (e.g., 140 °C) for 24 hours. After cooling, the solvent is removed, and the residue is subjected to an acidic workup to hydrolyze the borane complex to the boronic acid. The final product is purified by column chromatography or recrystallization.[15][19]
Comparison of Synthetic Routes
| Parameter | Classical Approach | Radical Borylation Approach |
| Number of Steps | 4 | 2 |
| Overall Yield | Potentially moderate to good, but requires optimization of each step. | Highly dependent on the challenging regioselectivity of the Friedel-Crafts step. The radical borylation step itself can be high-yielding. |
| Regiocontrol | Excellent, with each functional group introduced in a controlled manner. | Poor in the initial Friedel-Crafts sulfonylation, leading to isomeric mixtures that require separation. |
| Scalability | Each step is generally scalable, though handling of organolithium reagents at large scale requires specialized equipment and safety precautions. | The Friedel-Crafts step is scalable, but the chromatographic separation of isomers can be a bottleneck. The radical borylation may require high temperatures and sealed reaction vessels, which can pose challenges for large-scale synthesis. |
| Starting Materials | Readily available and relatively inexpensive starting materials. | Toluene and methanesulfonyl chloride are readily available. NHC-boranes are commercially available but can be more expensive. |
| Key Challenges | Multiple steps, handling of organolithium reagents. | Poor regioselectivity of the Friedel-Crafts sulfonylation. |
Conclusion
Both the classical and radical borylation approaches present viable, albeit contrasting, strategies for the synthesis of this compound. The classical approach , while longer, offers superior control over regiochemistry, making it a more reliable route for obtaining the pure, desired isomer. This method would be preferable in a research setting where unambiguous synthesis and structural confirmation are paramount.
The radical borylation approach is more convergent but is hampered by the poor regioselectivity of the initial Friedel-Crafts sulfonylation. While the direct C-H borylation is an elegant and powerful transformation, the difficulty in obtaining the required meta-substituted precursor in high purity and yield makes this route less practical for the targeted synthesis of this specific isomer. However, for the synthesis of a library of related isomers, this approach could be advantageous.
The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the required purity of the final compound, the scale of the synthesis, and the available resources and expertise.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
An Essential Guide for Laboratory Professionals in Drug Discovery and Development
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling 2-Methyl-3-(methylsulfonyl)phenylboronic Acid. As a compound utilized in advanced chemical synthesis, adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to recognize its potential hazards. While specific toxicological data for this compound may be limited, related boronic acids and sulfonyl-containing molecules are known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Therefore, a cautious approach is warranted.
Primary Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][2][3]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][3][4]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[3][4]
Engineering Controls are Your First Line of Defense:
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This minimizes the risk of inhaling dust or vapors. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5][6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is critical and depends on the scale of the operation and the potential for exposure. Below is a detailed breakdown of required PPE.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, in a fume hood) | Chemical safety goggles | Nitrile gloves | Fully buttoned lab coat | Not generally required if work is performed in a fume hood. |
| Reactions and work-ups (larger scale or outside a fume hood) | Chemical safety goggles and a full-face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor/particulate cartridge if dust or aerosols are generated.[5][6] |
| Transferring large quantities of solid | Chemical safety goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with a particulate filter (N95 or higher).[6] |
| Cleaning spills | Chemical safety goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with an organic vapor/particulate cartridge. |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[1][5][6] A face shield provides an additional layer of protection, especially during larger-scale operations where the risk of splashing is higher.[3][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[5][6] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[6]
-
Body Protection: A lab coat protects the skin and personal clothing from accidental spills.[5][6] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in situations where dust or aerosols can be generated.[1][5][6]
Workflow for Safe Handling and Operations
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[6] Confirm the location and functionality of the nearest safety shower and eyewash station.[6]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table and workflow diagram above.
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, prompt and correct action is critical.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[5]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.[5]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5] Avoid actions that could create dust.[1][5]
-
Clean-up: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[5]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[5]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air.[1][2][4] If breathing is difficult, provide oxygen.[1][4] If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1][4] Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1][4] Seek immediate medical attention.[1][4]
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[5][6]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.[7] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[7]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.[7]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[7]
-
Disposal: Arrange for collection by a certified hazardous waste disposal facility.[7] Do not dispose of this chemical down the drain or in regular trash.[7] While some local regulations may permit drain disposal of small amounts of boric acid after neutralization, this is not recommended for this derivative without explicit approval from your EHS department.[7][8]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
